n-Heptyl 4-hydroxybenzoate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
heptyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10,15H,2-6,11H2,1H3/i7D,8D,9D,10D |
InChI Key |
ZTJORNVITHUQJA-ULDPCNCHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCCCCCCC)[2H])[2H])O)[2H] |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of n-Heptyl 4-hydroxybenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of n-Heptyl 4-hydroxybenzoate-d4, a deuterated analog of the widely used antimicrobial agent n-Heptyl 4-hydroxybenzoate. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Core Chemical Properties
This compound is a stable, isotopically labeled compound where four hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612). This labeling is particularly useful in metabolic studies, pharmacokinetic research, and as an internal standard in analytical applications.
| Property | Value | Source |
| Chemical Name | n-Heptyl 4-hydroxybenzoate-2,3,5,6-d4 | Internal |
| Synonyms | Heptylparaben-d4, n-Heptylparaben-d4 | Internal |
| Molecular Formula | HOC₆D₄COO(CH₂)₆CH₃ | [1] |
| Molecular Weight | 240.17 g/mol | [1] |
| CAS Number | 2708280-12-8 | [1] |
| Isotopic Purity | 98 atom % D | [1] |
| Physical Form | White Solid | [1] |
Physical and Chemical Data
While specific experimental data for the deuterated compound is limited, the physical properties are expected to be very similar to its non-deuterated counterpart, n-Heptyl 4-hydroxybenzoate.
| Property | Value (for n-Heptyl 4-hydroxybenzoate) | Source |
| Melting Point | 46-51 °C | [2][3] |
| Solubility | Soluble in alcohol, phenoxyethanol, and propylene (B89431) glycol. Insoluble in water. | [3][4] |
| Appearance | White to cream or pale yellow powder or fused solid. | [5] |
Experimental Protocols
General Synthesis of Deuterated Aromatic Compounds
A general method for the preparation of deuterated aromatic compounds involves the treatment of the non-deuterated aromatic compound with a deuterated solvent in the presence of a strong acid.[6]
Methodology:
-
Dissolution: The aromatic compound (n-Heptyl 4-hydroxybenzoate) is dissolved or dispersed in a deuterated solvent, such as heavy water (D₂O) or a deuterated alcohol.[6][7]
-
Acid Catalysis: A strong acid with a pKa no greater than 1 is added to the mixture to facilitate the hydrogen-deuterium exchange on the aromatic ring.[6]
-
Reaction: The reaction mixture is stirred, potentially with heating, to promote the exchange of aromatic hydrogens with deuterium atoms from the solvent.
-
Isolation: The deuterated product is then isolated from the reaction mixture. This may involve neutralization, extraction with an organic solvent, and subsequent removal of the solvent.
-
Purification: The crude deuterated product can be purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.
The following diagram illustrates a generalized workflow for the synthesis of a deuterated aromatic compound.
Caption: Generalized workflow for the synthesis of deuterated aromatic compounds.
Analytical Methods
The purity and identity of this compound can be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the absence of signals from the aromatic protons, while ²H NMR will show a signal corresponding to the deuterium atoms on the aromatic ring.
Antimicrobial Mechanism of Action
n-Heptyl 4-hydroxybenzoate, like other parabens, exerts its antimicrobial activity primarily by disrupting the integrity and function of the bacterial cell membrane.[4][8][9] This disruption leads to a cascade of events that ultimately inhibit bacterial growth and can lead to cell death. The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain, making the heptyl ester particularly potent.[4][10]
The proposed mechanism involves the following key steps:
-
Membrane Intercalation: The lipophilic alkyl chain of the paraben molecule partitions into the lipid bilayer of the bacterial cell membrane.
-
Disruption of Membrane Fluidity: The presence of paraben molecules within the membrane disrupts the ordered structure of the lipid bilayer, altering its fluidity and permeability.
-
Impairment of Membrane Transport: The altered membrane properties interfere with essential transport processes, such as nutrient uptake and waste product removal.[9]
-
Inhibition of Cellular Respiration: Disruption of the cell membrane can also affect the electron transport chain, which is located in the membrane of many bacteria, thereby inhibiting cellular respiration and ATP synthesis.
-
Inhibition of DNA/RNA and Enzyme Synthesis: Some studies suggest that parabens may also inhibit the synthesis of DNA, RNA, and essential enzymes within the bacterial cell, further contributing to their antimicrobial effect.[9]
The following diagram illustrates the proposed signaling pathway for the antimicrobial action of n-Heptyl 4-hydroxybenzoate.
Caption: Proposed mechanism of antimicrobial action of n-Heptyl 4-hydroxybenzoate.
References
- 1. Parabens Increase Sulfamethoxazole-, Tetracycline- and Paraben-Resistant Bacteria and Reshape the Nitrogen/Sulfur Cycle-Associated Microbial Communities in Freshwater River Sediments | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of Parabens on Bacteria and Fungi Cellular Membranes: Studies in Model Two-Dimensional Lipid Systems. | Semantic Scholar [semanticscholar.org]
- 4. microchemlab.com [microchemlab.com]
- 5. n-Heptyl 4-hydroxybenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 7. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 8. Influence of Parabens on Bacteria and Fungi Cellular Membranes: Studies in Model Two-Dimensional Lipid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aph-hsps.hu [aph-hsps.hu]
An In-depth Technical Guide to the Synthesis of Deuterated Heptylparaben
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated heptylparaben, specifically focusing on the preparation of n-heptyl 4-hydroxybenzoate-2,3,5,6-d4. The strategic incorporation of deuterium (B1214612) into the aromatic ring of heptylparaben offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.
This document outlines two primary synthetic strategies: the deuteration of the precursor p-hydroxybenzoic acid followed by esterification, and direct hydrogen-deuterium (H-D) exchange on heptylparaben. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable the successful synthesis and characterization of this isotopically labeled compound.
Synthetic Strategies and Core Methodologies
The synthesis of deuterated heptylparaben (heptylparaben-d4) can be efficiently achieved through a two-step process involving the deuteration of p-hydroxybenzoic acid followed by its esterification with heptanol. This approach allows for high levels of deuterium incorporation in the readily available starting material.
Deuteration of p-Hydroxybenzoic Acid
The introduction of deuterium atoms onto the aromatic ring of p-hydroxybenzoic acid is a critical first step. This is typically accomplished via electrophilic substitution reactions where protons on the aromatic ring are exchanged for deuterons from a deuterium source. The hydroxyl and carboxyl groups on the ring direct the substitution to the ortho and meta positions, respectively. Due to the activating effect of the hydroxyl group, the positions ortho to it (positions 2 and 6) and para to the carboxyl group (position 4, which is substituted) are activated. The positions meta to the carboxyl group (positions 3 and 5) are also ortho to the hydroxyl group, making them susceptible to deuteration.
Several methods can be employed for this H-D exchange, including acid-catalyzed and transition metal-catalyzed reactions.
Acid-Catalyzed Hydrogen-Deuterium Exchange:
This method utilizes a strong deuterium acid to facilitate the exchange. A common and effective method involves refluxing p-hydroxybenzoic acid in deuterium oxide (D₂O) with the addition of deuterium chloride (DCl) to achieve a low pD.
Transition Metal-Catalyzed Hydrogen-Deuterium Exchange:
Catalysts such as platinum on carbon (Pt/C) can effectively promote H-D exchange on aromatic rings under milder conditions compared to acid catalysis.[1] This method often uses D₂O as the deuterium source and may be conducted under a hydrogen or deuterium atmosphere.[1]
Esterification of Deuterated p-Hydroxybenzoic Acid
Once the deuterated p-hydroxybenzoic acid (p-hydroxybenzoic acid-d4) is synthesized and purified, the next step is the esterification with n-heptanol to form the final product, n-heptyl 4-hydroxybenzoate-2,3,5,6-d4. The Fischer esterification is a widely used and reliable method for this transformation, typically employing an acid catalyst.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deuteration of p-Hydroxybenzoic Acid
This protocol is adapted from a method developed for the selective preparation of highly deuterated hydroxybenzoic acids.[2]
Materials:
-
p-Hydroxybenzoic acid
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterium chloride (DCl, 35 wt. % in D₂O, 99 atom % D)
-
Nitrogen gas
Procedure:
-
Dissolve or suspend p-hydroxybenzoic acid in deuterium oxide (D₂O).
-
Add deuterium chloride (DCl) to adjust the pD of the solution to approximately 0.32.[2]
-
Reflux the mixture under a nitrogen atmosphere for one to six hours.[2] The progress of the reaction can be monitored by ¹H NMR to determine the extent of deuterium incorporation.
-
After the reaction is complete, remove the D₂O and DCl by lyophilization to obtain the deuterated p-hydroxybenzoic acid. The product can be obtained in quantitative yield.[2]
Protocol 2: Fischer Esterification of p-Hydroxybenzoic Acid-d4 with n-Heptanol
This protocol is based on general methods for the synthesis of parabens.[3][4]
Materials:
-
p-Hydroxybenzoic acid-d4 (from Protocol 1)
-
n-Heptyl alcohol
-
Concentrated sulfuric acid
-
Toluene (B28343) (for azeotropic removal of water, optional)[3]
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, combine p-hydroxybenzoic acid-d4 (1 equivalent), n-heptyl alcohol (1.5-3 equivalents), and a catalytic amount of concentrated sulfuric acid.
-
If using azeotropic removal of water, add toluene to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 2-6 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water, followed by a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated heptylparaben.
-
The crude product can be purified by recrystallization or column chromatography to obtain the final n-heptyl 4-hydroxybenzoate-2,3,5,6-d4.
Data Presentation
Table 1: Quantitative Data for the Deuteration of Hydroxybenzoic Acids [2]
| Deuterated Hydroxybenzoic Acid | Reaction Time (h) | Deuterium Incorporation (%) | Yield (%) |
| 3,4,5-Trihydroxybenzoic-2,6-d₂ acid | 1 | 99.3 | 99 |
| 3,5-Dihydroxybenzoic-2,4,6-d₃ acid | 1 | 99.0 (at C2, C6), 94.3 (at C4) | 99 |
| 2,6-Dihydroxybenzoic-3,5-d₂ acid | 1 | 95.5 | 99 |
| 3,5-Dimethoxy-4-hydroxybenzoic-2,6-d₂ acid | 6 | 92.6 | 99 |
Note: While data for p-hydroxybenzoic acid is not explicitly provided in this specific source, the high deuterium incorporation and yields for structurally similar compounds under these conditions suggest this method is highly effective.
Table 2: Physical and Chemical Properties of n-Heptyl 4-hydroxybenzoate-2,3,5,6-d4 [5][6]
| Property | Value |
| Molecular Formula | C₁₄D₄H₁₆O₃ |
| Molecular Weight | 240.331 g/mol |
| Purity (Isotopic) | >98 atom % D |
| Appearance | White Solid |
| Unlabeled CAS Number | 1085-12-7 |
Mandatory Visualizations
Caption: Synthetic workflow for deuterated heptylparaben.
Caption: Key chemical structures in the synthesis.
Conclusion
The synthesis of deuterated heptylparaben is a valuable process for researchers in drug development and related fields. The methodologies outlined in this guide, particularly the two-step approach of deuterating p-hydroxybenzoic acid followed by esterification, provide a reliable and efficient route to this isotopically labeled compound. The detailed protocols and quantitative data presented herein should serve as a practical resource for the successful implementation of this synthesis in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents [patents.google.com]
- 5. n-Heptyl 4-Hydroxybenzoate-2,3,5,6-d4 (n-Heptylparaben) [cymitquimica.com]
- 6. n-Heptyl 4-hydroxybenzoate-d4 | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to the Physical Characteristics of n-Heptyl 4-hydroxybenzoate-d4
This technical guide provides a comprehensive overview of the core physical characteristics of n-Heptyl 4-hydroxybenzoate-d4. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental protocols, and presents a logical workflow for characterization.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated analogue, n-Heptyl 4-hydroxybenzoate (B8730719), is also included where available.
| Physical Characteristic | This compound | n-Heptyl 4-hydroxybenzoate |
| Chemical Formula | HOC₆D₄COO(CH₂)₆CH₃[1] | C₁₄H₂₀O₃[2][3][4][5] |
| Molecular Weight | 240.16635 g/mol [1] | 236.31 g/mol [5][6][7][8] |
| Appearance | White Solid[1] | White to cream to pale yellow powder or fused solid[2][9] |
| Melting Point | Not explicitly available | 46-51 °C[6][8] |
| Boiling Point | Not explicitly available | 338.77 °C (rough estimate)[6] |
| Solubility | Not explicitly available | Soluble in alcohol, phenoxyethanol, and propylene (B89431) glycol. Insoluble in water.[6][10][11] |
| CAS Number | 2708280-12-8 (d4)[12] | 1085-12-7[3][4][5][10][13] |
| Purity | 98 atom % D[1] | ≥97% to ≥98%[5][9] |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of this compound are outlined below. These are standard laboratory procedures that can be adapted for this specific compound.
2.1. Determination of Melting Point
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded as the melting point range.
-
For high accuracy, the apparatus should be calibrated with standard compounds of known melting points.
-
2.2. Determination of Boiling Point
-
Apparatus: Distillation apparatus (e.g., micro-distillation setup for small quantities).
-
Procedure:
-
A small volume of the sample is placed in a distillation flask with a boiling chip.
-
The flask is heated gently in a heating mantle.
-
The vapor temperature is monitored with a thermometer placed at the level of the side-arm leading to the condenser.
-
The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. This is indicated by a stable temperature reading during distillation.
-
Given the high estimated boiling point, vacuum distillation may be necessary to prevent decomposition.
-
2.3. Determination of Solubility
-
Apparatus: Vials or test tubes, analytical balance, magnetic stirrer, and a means for visual or spectroscopic analysis.
-
Procedure:
-
A known mass of this compound is added to a known volume of the solvent (e.g., water, ethanol, propylene glycol) in a vial at a specified temperature (e.g., 25 °C).
-
The mixture is stirred vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
The solution is then allowed to stand, and the presence of undissolved solid is observed.
-
If the solid dissolves completely, more solute is added incrementally until saturation is reached.
-
The concentration of the dissolved solute in the saturated solution can be determined by techniques such as UV-Vis spectroscopy (after creating a calibration curve) or by evaporating the solvent from a known volume of the filtered saturated solution and weighing the residue. The solubility is then expressed in terms of mass per volume (e.g., mg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of this compound.
References
- 1. n-Heptyl 4-Hydroxybenzoate-2,3,5,6-d4 (n-Heptylparaben) [cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Benzoic acid, 4-hydroxy-, n-heptyl ester [webbook.nist.gov]
- 4. n-Heptyl 4-Hydroxybenzoate | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. N-Heptyl 4-hydroxybenzoate [chembk.com]
- 7. isotope.com [isotope.com]
- 8. 1085-12-7 CAS MSDS (Heptyl 4-hydroxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. n-Heptyl 4-hydroxybenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. Heptyl 4-hydroxybenzoate | 1085-12-7 [chemicalbook.com]
- 11. n-Heptyl 4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]
- 12. medchemexpress.com [medchemexpress.com]
- 13. fishersci.com [fishersci.com]
In-Depth Technical Guide: Isotopic Purity of n-Heptyl 4-hydroxybenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of n-Heptyl 4-hydroxybenzoate-d4. It includes quantitative data, detailed experimental protocols for the determination of isotopic purity, and a plausible synthetic route. The information is presented to meet the needs of researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or in metabolic studies.
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use in sensitive analytical applications. For this compound, where four hydrogen atoms on the phenyl ring are replaced by deuterium (B1214612), the isotopic purity is typically reported as "atom percent D." This value represents the percentage of deuterium enrichment at the specified labeled positions.
| Compound Name | Labeled Positions | Stated Isotopic Purity | Source |
| n-Heptyl 4-hydroxybenzoate-2,3,5,6-d4 | 2,3,5,6 | 98 atom % D | Cymit Química S.L.[1] |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide quantitative data on the distribution of isotopes within the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful technique for assessing isotopic purity. It allows for the separation of the analyte from potential impurities and the accurate measurement of the mass-to-charge ratio (m/z) of different isotopologues.
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
-
Electrospray Ionization (ESI) source
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade water
-
LC-MS grade formic acid (or other suitable modifier)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for this compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.
-
Mass Analyzer Mode: Full scan mode with high resolution (>10,000).
-
Scan Range: m/z 100-500.
-
Data Acquisition: Acquire data across the elution profile of the analyte.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the different isotopologues of n-Heptyl 4-hydroxybenzoate (B8730719) (d0 to d4). The expected [M-H]⁻ ion for the fully deuterated (d4) species is approximately 239.15.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [ (Sum of intensities of deuterated isotopologues) / (Sum of intensities of all isotopologues) ] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹H NMR, is a highly effective method for determining isotopic purity by quantifying the residual protons at the deuterated positions.
Objective: To determine the degree of deuteration by quantifying the residual proton signals in the ¹H NMR spectrum.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample (5-10 mg)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known internal standard (e.g., tetramethylsilane, TMS).
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent containing the internal standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 value is recommended.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the area of the residual proton signals corresponding to the aromatic protons (positions 2, 3, 5, and 6).
-
Integrate the area of a non-deuterated proton signal in the molecule (e.g., the methylene (B1212753) protons of the heptyl chain) as an internal reference.
-
Calculate the percentage of deuteration by comparing the integral of the residual aromatic protons to the integral of the reference protons, taking into account the number of protons each signal represents.
-
Synthesis and Analysis Workflow
The synthesis of this compound typically involves two key steps: the deuteration of a precursor and the subsequent esterification. The following diagrams illustrate a plausible synthetic pathway and the analytical workflow for purity determination.
References
The Role of n-Heptyl 4-hydroxybenzoate-d4 in Analytical Sciences: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Heptyl 4-hydroxybenzoate (B8730719), commonly known as heptylparaben, belongs to the paraben family of preservatives. Due to their broad-spectrum antimicrobial properties and low cost, parabens are extensively used in cosmetics, pharmaceuticals, and food products to prevent spoilage. However, mounting evidence of their potential endocrine-disrupting activity has necessitated precise and reliable methods for their quantification in various matrices. This technical guide focuses on n-Heptyl 4-hydroxybenzoate-d4, a deuterated analogue of heptylparaben, and its critical role as an internal standard in advanced analytical methodologies.
This compound is a stable isotope-labeled version of the parent compound, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry. Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling accurate quantification by correcting for analyte loss during sample processing and variations in instrument response.
Core Application: Internal Standard in Quantitative Analysis
The primary application of this compound is as an internal standard for the accurate quantification of heptylparaben in complex samples such as cosmetics, personal care products, environmental waters, and biological tissues.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principle involves adding a known quantity of this compound to a sample before any preparation steps. The sample is then subjected to extraction and analysis. By comparing the peak area of the analyte (heptylparaben) to the peak area of the internal standard (this compound), a precise concentration of the analyte can be determined. This ratiometric approach effectively mitigates errors arising from matrix effects, extraction inefficiencies, and instrument variability.
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical and analytical properties of n-Heptyl 4-hydroxybenzoate and its deuterated internal standard.
Table 1: Physicochemical Properties
| Property | n-Heptyl 4-hydroxybenzoate | This compound |
| Synonyms | Heptylparaben, Heptyl p-hydroxybenzoate | Heptylparaben-d4, Heptyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
| CAS Number | 1085-12-7 | 2708280-12-8 |
| Molecular Formula | C₁₄H₂₀O₃ | C₁₄H₁₆D₄O₃ |
| Molecular Weight | 236.31 g/mol | ~240.33 g/mol |
| Appearance | White to cream or pale yellow powder/solid | Not specified, typically similar to unlabeled |
| Purity | ≥97% to ≥98% | Isotopic Purity typically ≥98% |
| Solubility | Insoluble in water; Soluble in alcohol, phenoxyethanol, propylene (B89431) glycol | Soluble in organic solvents like methanol (B129727), acetonitrile (B52724) |
Data compiled from multiple sources.
Table 2: Exemplary Mass Spectrometry Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| n-Heptyl 4-hydroxybenzoate | 237.1 (M+H)⁺ | 138.1 | ESI Positive |
| This compound (IS) | 241.1 (M+H)⁺ | 142.1 | ESI Positive |
Note: Precursor and product ions are illustrative and should be optimized for the specific instrument and method. The transition for the analyte corresponds to the loss of the heptyl group, while the transition for the internal standard reflects the same loss from the deuterated precursor.
Experimental Protocols
Sample Preparation for Cosmetic Creams
This protocol provides a general method for the extraction of heptylparaben from a cosmetic cream matrix prior to LC-MS/MS analysis.
-
Sample Weighing: Accurately weigh approximately 0.1 to 0.2 g of the cosmetic cream sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of this compound in methanol to the sample.
-
Extraction: Add 5 mL of methanol or a 1:1 (v/v) mixture of methanol and acetonitrile to the tube.
-
Homogenization: Vortex the sample for 1-2 minutes to ensure thorough mixing.
-
Sonication: Place the tube in an ultrasonic bath for 15-30 minutes to facilitate the extraction of the analyte and internal standard from the matrix.[2]
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to pellet the solid excipients.[2]
-
Filtration: Carefully transfer the supernatant to a clean vial, passing it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilution (if necessary): Depending on the expected concentration, the filtered extract may be diluted with the mobile phase to fall within the calibration range of the instrument.
-
Analysis: Transfer the final extract to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of heptylparaben.
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the relatively nonpolar heptylparaben.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (positive mode is often used for parabens).
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of heptylparaben in a cosmetic sample using this compound as an internal standard.
Caption: A flowchart of the analytical process from sample preparation to final quantification.
Conceptual Signaling Pathway: Endocrine Disruption by Parabens
Parabens are known to be weakly estrogenic, meaning they can mimic the hormone estrogen and potentially disrupt normal endocrine function. This diagram conceptually illustrates this mechanism of action.
Caption: Diagram showing how parabens can mimic estrogen and activate estrogen receptors.
References
An In-depth Technical Guide to n-Heptyl 4-hydroxybenzoate-d4
This technical guide provides a comprehensive overview of n-Heptyl 4-hydroxybenzoate-d4, a deuterated analog of the antimicrobial agent n-Heptyl 4-hydroxybenzoate (B8730719) (heptylparaben). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular properties, synthesis, and biological activity.
Core Compound Data
This compound is a stable, isotopically labeled version of heptylparaben, where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. This labeling is invaluable for pharmacokinetic and metabolic studies, allowing for the precise tracking and quantification of the compound in biological systems.
Quantitative Data Summary
The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.
| Property | n-Heptyl 4-hydroxybenzoate | This compound |
| Molecular Formula | C₁₄H₂₀O₃ | C₁₄H₁₆D₄O₃ |
| Molecular Weight | 236.31 g/mol [1] | 240.34 g/mol |
| CAS Number | 1085-12-7[1] | Not available |
Synthesis and Experimental Use
Deuterated standards like this compound are critical for use as internal standards in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards allow for accurate measurement of the non-deuterated analyte in complex matrices by correcting for matrix effects and variations in instrument response.
Logical Synthesis Workflow
Antimicrobial Mechanism of Action
Parabens, including heptylparaben, exert their antimicrobial effects primarily through the disruption of microbial cell membranes and the impairment of mitochondrial function. The lipophilic nature of the heptyl ester facilitates its partitioning into the lipid bilayer of the cell membrane, leading to increased membrane fluidity and loss of integrity.
Signaling Pathway of Paraben-Induced Mitochondrial Dysfunction
The primary mechanism of paraben-induced cytotoxicity is linked to the induction of the mitochondrial permeability transition (MPT). This process involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism using the broth microdilution method. This is a standard procedure to assess antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Workflow:
Procedure:
-
Preparation of the Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium in the appropriate broth overnight. Dilute the overnight culture in fresh broth and grow to the logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well of each row to be tested and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this diluted inoculum to each well of the microtiter plate. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
This comprehensive guide provides essential information for researchers and professionals working with this compound, from its fundamental properties to its practical application in experimental settings.
References
Stability of Deuterated Paraben Internal Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated parabens are widely utilized as internal standards in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the detection of their corresponding non-deuterated analogues in various matrices, including pharmaceuticals, cosmetics, and biological samples.[1][2] The accuracy and reliability of such quantitative analyses are fundamentally dependent on the chemical and isotopic stability of these internal standards. While direct, comprehensive stability studies on deuterated parabens are not extensively documented in scientific literature, their stability can be inferred from the well-documented stability of non-deuterated parabens and the general principles governing the stability of deuterated compounds. This guide provides an in-depth overview of the stability of deuterated paraben internal standards, including best practices for their handling and storage, known degradation pathways of parabens, and experimental protocols for their use.
General Stability and Best Practices for Handling and Storage
Deuterated parabens, such as methylparaben-d4, are generally stable, non-volatile compounds.[1][3] However, to maintain their chemical and isotopic integrity, proper handling and storage procedures are critical. The primary concerns for deuterated standards are chemical degradation and hydrogen-deuterium (H-D) exchange.
Storage Conditions:
-
Temperature: Most deuterated standards should be stored in cool, dry conditions, with refrigeration often being recommended.[4]
-
Light: To prevent photolytic degradation, it is crucial to store deuterated parabens in the dark or in amber vials.[4]
-
Moisture: Deuterated compounds can be hygroscopic. Absorbed moisture can lead to H-D exchange, compromising isotopic purity. Therefore, storage in tightly sealed containers in a dry environment is essential.[4][5]
Handling:
-
Inert Atmosphere: When handling solid deuterated standards, it is advisable to do so in a dry, inert atmosphere (e.g., under dry nitrogen or argon) to minimize exposure to atmospheric moisture.[4]
-
Solvent Selection: Protic solvents (those containing exchangeable protons, such as water or alcohols) can facilitate H-D exchange, especially under acidic or basic conditions. While parabens are often dissolved in organic solvents like methanol (B129727) for stock solutions, long-term storage in protic solvents should be carefully considered.[4][6] The use of deuterated solvents for the preparation of stock solutions can mitigate the risk of isotopic exchange.[6][7]
-
Solution Preparation: Stock solutions should be prepared from the solid standard with high-purity solvents in volumetric flasks. It is recommended to prepare individual stock solutions for each standard to ensure stability and flexibility. These stock solutions should be stored under the same recommended conditions as the solid materials.[4]
Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool and dry; refrigeration is often recommended. | To slow down potential chemical degradation. |
| Light Exposure | Store in the dark or in amber vials. | To prevent light-induced (photolytic) degradation.[4] |
| Moisture | Store in tightly sealed containers in a desiccated environment. | To prevent moisture absorption and subsequent H-D exchange.[4] |
| Atmosphere | Handle solids under a dry, inert atmosphere (e.g., nitrogen or argon). | To minimize contact with atmospheric moisture.[4] |
| pH of Solutions | Avoid strongly acidic or basic conditions for long-term storage. | To minimize hydrolysis.[3] |
| Solvents for Stock Solutions | Use high-purity, and where possible, deuterated solvents. | To prevent contamination and isotopic exchange.[4][6] |
Chemical Stability and Degradation Pathways
The chemical stability of deuterated parabens is expected to be very similar to their non-deuterated counterparts. The primary degradation pathway for parabens is hydrolysis of the ester bond, yielding p-hydroxybenzoic acid (PHBA) and the corresponding alcohol.[8][9]
Key Factors Influencing Paraben Stability:
-
pH: Parabens are most stable in aqueous solutions with a pH between 3 and 6.[3] In alkaline conditions (pH > 8), the rate of hydrolysis increases significantly.[10]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[11]
-
Photodegradation: Exposure to UV light can lead to the degradation of parabens.[12][13][14][15]
-
Transesterification: In the presence of other alcohols, such as glycerol, parabens can undergo transesterification, forming a different ester.[8]
Paraben Hydrolysis Pathway
The primary degradation pathway for parabens is the hydrolysis of the ester linkage. This reaction is catalyzed by both acid and base, though it is significantly faster under basic conditions.
Caption: Hydrolysis of a deuterated paraben to p-hydroxybenzoic acid and a deuterated alcohol.
Isotopic Stability and Hydrogen-Deuterium Exchange
A unique stability consideration for deuterated internal standards is the potential for hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms on the standard are replaced by protons from the surrounding environment. This can compromise the isotopic purity of the standard and lead to inaccurate quantification.[4][16][17]
For deuterated parabens, the deuterium labels are typically on the aromatic ring (e.g., Methylparaben-d4). These aromatic deuterons are generally stable and not readily exchangeable under typical analytical conditions. However, prolonged exposure to strong acids or bases, or high temperatures in the presence of protic solvents, could potentially facilitate H-D exchange.
The hydroxyl proton on the phenol (B47542) group is readily exchangeable but is not typically replaced with deuterium in commercially available standards used for quantification.
Workflow for Preventing Isotopic Exchange
Caption: Recommended workflow for handling deuterated internal standards to maintain isotopic purity.
Experimental Protocols for Paraben Analysis Using Deuterated Internal Standards
The following is a generalized experimental protocol for the quantification of parabens in a liquid matrix (e.g., urine, cosmetic extract) using deuterated parabens as internal standards, based on common practices in the literature.[2]
Materials and Reagents
-
Analytes: Methylparaben, Ethylparaben, Propylparaben, etc.
-
Internal Standards: Deuterated analogues (e.g., Methylparaben-d4, Propylparaben-d4).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Formic Acid (or other mobile phase modifier).
-
Sample Matrix (e.g., urine, cosmetic product extract).
Instrumentation
-
Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the solid analytical standard and the deuterated internal standard into separate volumetric flasks. Dissolve in methanol to the mark. Store at -20°C in amber vials.
-
Intermediate Stock Solutions (10 µg/mL): Prepare separate intermediate stock solutions of the analytical standards and the internal standards by diluting the primary stock solutions with methanol/water (1:1, v/v).
-
Working Standard Solutions: Prepare a series of calibration standards by spiking the appropriate amounts of the analytical standard intermediate solution into the sample matrix.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standards at a fixed concentration in methanol/water (1:1, v/v).
Sample Preparation
-
To 100 µL of sample (or calibration standard), add 10 µL of the internal standard spiking solution.
-
Vortex the sample for 10 seconds.
-
(Optional, matrix-dependent) Perform a sample cleanup step such as solid-phase extraction (SPE) or protein precipitation.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to separate the target parabens.
-
Injection Volume: 5-10 µL.
-
MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte and internal standard.
Data Analysis
Quantify the concentration of each paraben by calculating the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard and comparing this ratio to the calibration curve.
Experimental Workflow for Paraben Quantification
Caption: General experimental workflow for the quantification of parabens using deuterated internal standards.
Conclusion
Deuterated paraben internal standards are robust and reliable tools for quantitative analysis when handled and stored correctly. While direct stability data is sparse, their stability profile can be confidently inferred from their non-deuterated analogues and general principles of deuterated compound chemistry. The primary stability concerns are hydrolysis, particularly under alkaline conditions and at elevated temperatures, and the potential for hydrogen-deuterium exchange if not stored and handled properly. By following the best practices outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their deuterated paraben internal standards, leading to accurate and reproducible analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ultrasound-assisted hydrolysis of conjugated parabens in human urine and their determination by UPLC-MS/MS and UPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. redox.com [redox.com]
- 6. synmr.in [synmr.in]
- 7. isotope.com [isotope.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Hydrolysis of Methylparaben. | Semantic Scholar [semanticscholar.org]
- 11. Hydrolysis of Methylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Solubility of n-Heptyl 4-hydroxybenzoate-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of n-Heptyl 4-hydroxybenzoate-d4. Due to the limited availability of specific quantitative data for the deuterated form, this guide leverages data from its non-deuterated counterpart, n-Heptyl 4-hydroxybenzoate (B8730719) (heptylparaben), assuming analogous solubility behavior. The information is presented through structured data tables, detailed experimental protocols, and a workflow visualization to support research and development activities.
Introduction
This compound is a deuterated analog of heptylparaben, an antimicrobial preservative. Understanding its solubility in various organic solvents is critical for its application in formulation development, analytical method development, and various research contexts. This guide consolidates available solubility information and provides standardized methodologies for its experimental determination.
Solubility Data
Quantitative solubility data for n-Heptyl 4-hydroxybenzoate in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for its non-deuterated form provide valuable insights.
Table 1: Qualitative and Quantitative Solubility of n-Heptyl 4-hydroxybenzoate
| Solvent Class | Solvent | Solubility Description | Quantitative Value (for non-deuterated form) |
| Alcohols | Methanol | Soluble, almost transparent | Data not available |
| Ethanol | Soluble | Data not available | |
| Propylene Glycol | Soluble | Data not available | |
| Chlorinated Solvents | Chloroform | Slightly Soluble | Data not available |
| Ethers | Ether | Soluble | Data not available |
| Other Polar Organic Solvents | Phenoxyethanol | Soluble | Data not available |
| Aqueous Solvents | Water | Practically Insoluble | 0.002 g/100 mL[1] |
Note: The solubility of parabens generally decreases as the alkyl chain length increases. Therefore, heptylparaben is expected to be less soluble in polar solvents compared to its shorter-chain counterparts like methylparaben or propylparaben.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for the successful application of this compound. The following are detailed methodologies for key experiments, adapted from established protocols for paraben analysis.
Gravimetric Method
The gravimetric method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance (±0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish
-
Vacuum oven
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent.
-
Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Transfer the clear filtrate to a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.
-
Once the solvent is completely evaporated, weigh the evaporating dish containing the dried solute.
-
Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the filtrate.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with low solubility or when only small sample volumes are available.
Materials:
-
This compound
-
Selected organic solvent
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Prepare a saturated solution: Follow steps 1-4 of the gravimetric method.
-
Prepare a standard stock solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the mobile phase or a suitable solvent to prepare a standard stock solution of known concentration.
-
Prepare calibration standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the saturated solution.
-
Analyze the standards: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Analyze the sample: Withdraw an aliquot of the clear supernatant from the saturated solution, filter it, and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve.
-
Calculate the solubility in the original solvent by taking into account the dilution factor.
Visualizations
The following diagram illustrates a typical experimental workflow for determining the solubility of a compound using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is limited, this guide provides a foundational understanding based on the known properties of its non-deuterated analog. The detailed experimental protocols offer a practical framework for researchers to determine precise solubility values tailored to their specific needs. This information is essential for the effective utilization of this compound in pharmaceutical and scientific applications.
References
Technical Guide: n-Heptyl 4-hydroxybenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of n-Heptyl 4-hydroxybenzoate-d4, a deuterated analog of the preservative n-Heptyl 4-hydroxybenzoate (B8730719) (heptylparaben). This isotopically labeled compound is a crucial tool in analytical and research settings, particularly for its application as an internal standard in mass spectrometry-based quantification methods.
Core Compound Data
This compound is synthetically derived from its non-deuterated counterpart, with four hydrogen atoms on the phenyl ring replaced by deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the endogenous compound in analytical assays without altering its chemical properties.
Physicochemical Properties
A summary of the key quantitative data for this compound and its non-deuterated form is presented below.
| Property | This compound | n-Heptyl 4-hydroxybenzoate |
| CAS Number | 2708280-12-8[1][2] | 1085-12-7[3] |
| Molecular Formula | HOC₆D₄COO(CH₂)₆CH₃[1] | C₁₄H₂₀O₃[4] |
| Molecular Weight | 240.17 g/mol [1] | 236.31 g/mol [4] |
| Isotopic Purity | ≥98 atom % D[1] | Not Applicable |
| Appearance | White to cream or pale yellow solid/powder[1][4] | White to cream or pale yellow solid/powder[4] |
| Melting Point | Not specified | 46-51 °C[5] |
| Boiling Point | Not specified | ~338.77 °C (estimated)[5] |
| Solubility | Not specified | Soluble in alcohol, phenoxyethanol, propylene (B89431) glycol; Insoluble in water[5] |
Application in Analytical Chemistry
The primary application of this compound is as an internal standard for the quantification of parabens in various matrices, including cosmetics, personal care products, and environmental samples.[6] Its use is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) methods.
Role as an Internal Standard
In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. Since this compound is chemically identical to the analyte of interest (heptylparaben) but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.
Experimental Protocols
The following is a representative protocol for the quantification of parabens in cosmetic creams using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for paraben analysis.[2][7]
I. Materials and Reagents
-
Sample: Cosmetic cream
-
Internal Standard (IS): this compound solution (e.g., 1 µg/mL in methanol)
-
Extraction Solvent: 1:1 (v/v) Methanol:Acetonitrile
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Analytical Standards: Methylparaben, ethylparaben, propylparaben, butylparaben, heptylparaben
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
II. Sample Preparation
-
Weighing: Accurately weigh 100 mg of the cosmetic cream sample into a centrifuge tube.
-
Spiking: Add a precise volume of the this compound internal standard solution to the sample.
-
Extraction: Add 5 mL of the extraction solvent to the tube.
-
Homogenization: Vortex the sample for 2 minutes to ensure thorough mixing and extraction of the parabens.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid excipients.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
III. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
Start at 30% Mobile Phase B, hold for 1 minute.
-
Linearly increase to 95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to 30% Mobile Phase B and equilibrate for 2 minutes.
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for each paraben and the internal standard.
-
IV. Quantification
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analytical standards. Determine the concentration of parabens in the samples from this calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship in using an internal standard for quantification.
References
- 1. n-Heptyl 4-Hydroxybenzoate-2,3,5,6-d4 (n-Heptylparaben) [cymitquimica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. A13555.14 [thermofisher.com]
- 5. N-Heptyl 4-hydroxybenzoate [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
commercial suppliers of n-Heptyl 4-hydroxybenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of n-Heptyl 4-hydroxybenzoate-d4, a deuterated analog of the antimicrobial agent n-heptylparaben. This document covers commercial sourcing, hypothetical experimental protocols for synthesis and analysis, and the proposed mechanism of its antimicrobial action. The inclusion of a deuterium-labeled standard is critical for quantitative studies, such as pharmacokinetic and metabolic profiling, in drug development.
Commercial Suppliers and Quantitative Data
| Supplier | Product Number | Purity (Isotopic Enrichment) | Chemical Formula | Molecular Weight | Physical Form | Available Quantities |
| MedChemExpress | HY-W150903S | Not specified | C₁₄H₁₆D₄O₃ | 240.33 | Solid | 1mg, 5mg |
| Mithridion | --- | Not specified | Not specified | Not specified | Not specified | 25mg[1] |
| peptidequotes | --- | Not specified | Not specified | Not specified | Not specified | 2.5mg |
Note: The information in this table is compiled from publicly available data and may not reflect the most current supplier specifications. Direct inquiry with the suppliers is recommended.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis and analysis of this compound. These protocols are based on established methods for the synthesis of parabens and the analysis of deuterated compounds.
Synthesis of this compound
This protocol describes a potential method for the synthesis of this compound via esterification of 4-hydroxybenzoic acid-d4 with n-heptanol.
Materials:
-
4-hydroxybenzoic acid-d4 (phenyl-d4)
-
n-Heptanol
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvents (e.g., ethyl acetate (B1210297), hexane) for extraction and chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-hydroxybenzoic acid-d4 (1 equivalent), n-heptanol (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (0.05 equivalents) in toluene.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Characterization of this compound
This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for paraben analysis (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
GC-MS Analysis: Inject the standards and samples into the GC-MS system. The GC oven temperature program should be optimized to achieve good separation of the analyte from any impurities.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for the characteristic molecular ion and fragment ions of this compound. The presence of the deuterium (B1214612) label will result in a mass shift of +4 amu compared to the unlabeled analog.
-
Quantification: Generate a calibration curve by plotting the peak area of the analyte against its concentration. Use this curve to determine the concentration of this compound in unknown samples. Isotopic purity can be assessed by comparing the abundance of the d4-labeled compound to any residual d0 to d3 species.
Antimicrobial Mechanism and Signaling Pathways
The antimicrobial activity of parabens, including n-heptylparaben, is believed to involve multiple mechanisms, primarily targeting the bacterial cell membrane and intracellular processes.[2][3] The increased lipophilicity of longer-chain parabens like heptylparaben is thought to enhance their interaction with the bacterial cell membrane.[2]
The proposed mechanisms of action include:
-
Disruption of Membrane Transport: Parabens can integrate into the lipid bilayer of the bacterial cell membrane, disrupting its fluidity and impairing the function of membrane-embedded transport proteins. This can lead to leakage of intracellular components and disruption of essential nutrient uptake.[2][3]
-
Inhibition of DNA and RNA Synthesis: Some studies suggest that parabens can interfere with the synthesis of nucleic acids, although the precise molecular targets have not been fully elucidated.[2]
-
Inhibition of Key Enzymes: Parabens may inhibit the activity of essential bacterial enzymes, such as ATPases and phosphotransferases, which are crucial for energy metabolism and signal transduction.[3]
Below are diagrams illustrating a hypothetical workflow for the synthesis and a simplified representation of the proposed antimicrobial mechanism of action.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Proposed antimicrobial mechanism of action for this compound against bacteria.
References
Methodological & Application
Application Notes and Protocols for the Quantification of n-Heptyl 4-hydroxybenzoate using its Deuterated Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of n-Heptyl 4-hydroxybenzoate (B8730719) (n-heptylparaben) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with n-Heptyl 4-hydroxybenzoate-d4 as an internal standard. The use of a deuterated internal standard is a robust method to correct for analyte loss during sample preparation and for matrix effects during analysis, ensuring high accuracy and precision.[1][2][3]
Introduction
n-Heptyl 4-hydroxybenzoate is a member of the paraben family, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[4] Monitoring the levels of these compounds is crucial for quality control and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of parabens.[4][5] The application of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it closely mimics the chemical and physical behavior of the analyte, thus compensating for variations in sample extraction and instrumental analysis.[1][2]
Physicochemical Properties
A summary of the physicochemical properties of n-Heptyl 4-hydroxybenzoate and its deuterated analog is presented in Table 1.
Table 1: Physicochemical Properties
| Property | n-Heptyl 4-hydroxybenzoate | This compound |
| Synonyms | Heptylparaben, n-Heptyl p-hydroxybenzoate | Heptylparaben-d4, Heptyl p-hydroxybenzoate-d4 |
| CAS Number | 1085-12-7 | 2708280-12-8 |
| Molecular Formula | C₁₄H₂₀O₃ | C₁₄H₁₆D₄O₃ |
| Molecular Weight | 236.31 g/mol | 240.33 g/mol |
| Appearance | White to off-white solid | Not specified, typically a solid |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., methanol (B129727), ethanol, acetonitrile) | Soluble in organic solvents |
Source: Information compiled from various chemical suppliers.
Experimental Protocols
The following protocols are generalized for the analysis of n-heptylparaben in cosmetic cream and water samples. Method optimization and validation are recommended for specific matrices.
Sample Preparation: Cosmetic Cream
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for cosmetic creams.
Materials:
-
n-Heptyl 4-hydroxybenzoate and this compound standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Saturated Sodium Chloride (NaCl) solution, pH adjusted to 2 with HCl
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Weighing: Accurately weigh 0.5 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution in methanol. The concentration of the internal standard should be in the mid-range of the expected analyte concentration.
-
Extraction:
-
Add 10 mL of saturated NaCl solution (pH 2).
-
Vortex for 1 minute to disperse the sample.
-
Add 10 mL of diethyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.[4]
-
-
Organic Phase Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Re-extraction: Repeat the extraction step (step 3) with another 10 mL of diethyl ether. Combine the organic extracts.
-
Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 1 mL of methanol.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into a GC vial.
Sample Preparation: Water Sample
This protocol outlines a solid-phase extraction (SPE) procedure for aqueous samples.
Materials:
-
n-Heptyl 4-hydroxybenzoate and this compound standards
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Collection and Preservation: Collect 100 mL of the water sample in a clean glass bottle. Acidify to pH 2 with sulfuric acid to prevent degradation of parabens.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution in methanol.
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 5 mL of deionized water (pH 2). Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes with 2 x 4 mL of ethyl acetate.
-
Solvent Evaporation: Collect the eluate and evaporate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of methanol and transfer to a GC vial.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of parabens. These may require optimization for your specific instrument and application.
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 80 °C, hold for 1 min, ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (n-Heptylparaben) | m/z 121 |
| Qualifier Ion (n-Heptylparaben) | m/z 236 |
| Quantifier Ion (n-Heptylparaben-d4) | m/z 125 |
| Qualifier Ion (n-Heptylparaben-d4) | m/z 240 |
Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectra of the pure standards.
Method Validation and Quantitative Data
Method validation should be performed according to established guidelines (e.g., ICH, FDA) to ensure the reliability of the results. The following table presents typical validation parameters for the analysis of parabens using GC-MS with deuterated internal standards.
Table 3: Representative Method Validation Data for Paraben Analysis
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.995[1][6] |
| Calibration Range | 1 - 1000 ng/mL[4] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL |
| Accuracy (Recovery) | 80 - 120%[7] |
| Precision (RSD) | < 15% |
Note: These values are representative for the analysis of various parabens and should be determined specifically for n-heptylparaben in the target matrix.
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of n-heptylparaben using GC-MS with a deuterated internal standard.
References
- 1. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjstonline.com [rjstonline.com]
- 5. cdn3.f-cdn.com [cdn3.f-cdn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Parabens in Cosmetic Products by LC-MS/MS using n-Heptyl 4-hydroxybenzoate-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of common parabens (methylparaben, ethylparaben, propylparaben (B1679720), and butylparaben) in cosmetic products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs n-Heptyl 4-hydroxybenzoate-d4 as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. The described protocol, including sample extraction, chromatographic separation, and mass spectrometric conditions, is suitable for high-throughput screening of parabens in various cosmetic matrices.
Introduction
Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties.[1][2] However, concerns about their potential endocrine-disrupting activity have led to increased scrutiny and regulatory monitoring of their levels in consumer products.[1] Consequently, there is a growing demand for reliable and sensitive analytical methods for the quantification of parabens in complex matrices.
LC-MS/MS has become the gold standard for trace-level analysis of organic molecules due to its high selectivity and sensitivity.[3][4][5] The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex samples, as they compensate for analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement.[6] this compound is an ideal internal standard for the analysis of shorter-chain parabens as it is chemically similar to the target analytes but does not occur naturally in samples. Its longer retention time ensures it does not interfere with the analytes of interest.
This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of four common parabens in cosmetic creams, with this compound as the internal standard.
Experimental
Materials and Reagents
-
Analytes: Methylparaben, Ethylparaben, Propylparaben, Butylparaben (Sigma-Aldrich, >99% purity)
-
Internal Standard: this compound (LGC Standards)[7]
-
Solvents: Acetonitrile, Methanol (B129727), Water (all LC-MS grade, Fisher Scientific)
-
Formic Acid (Optima™ LC/MS grade, Fisher Scientific)
-
Sample Matrix: Commercially available cosmetic cream (paraben-free) for validation studies.
Instrumentation
-
LC System: Waters ACQUITY UPLC H-Class System[2]
-
MS System: AB Sciex 3200 QTRAP triple-quadrupole mass spectrometer with an electrospray ionization (ESI) interface[4]
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Standard and Sample Preparation
Stock Solutions: Individual stock solutions of each paraben and the internal standard were prepared in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: A mixed working standard solution containing all four parabens was prepared by diluting the stock solutions in a 50:50 (v/v) mixture of methanol and water. Calibration standards were prepared by further diluting the mixed working standard solution to concentrations ranging from 1 to 500 ng/mL.
Internal Standard Spiking Solution: The this compound stock solution was diluted to a working concentration of 100 ng/mL in methanol.
Sample Preparation:
-
Weigh 0.1 g of the cosmetic cream sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 100 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 5 mL of a 1:1 (v/v) methanol-acetonitrile solution.[4]
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in an ultrasonic bath.[4]
-
Centrifuge at 4000 rpm for 10 minutes.[4]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0.0-0.5 min: 30% B; 0.5-5.0 min: 30-95% B; 5.0-6.0 min: 95% B; 6.1-8.0 min: 30% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C[4] |
| IonSpray Voltage | -4500 V[4] |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
The following MRM transitions were used for the quantification and confirmation of each analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Methylparaben | 151.1 | 92.1 | -45 | -28 |
| Ethylparaben | 165.1 | 92.1 | -50 | -30 |
| Propylparaben | 179.1 | 92.1 | -55 | -32 |
| Butylparaben | 193.1 | 92.1 | -60 | -35 |
| This compound (IS) | 239.2 | 96.1 | -65 | -38 |
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, and recovery.
Linearity: The calibration curves for all four parabens were linear over the concentration range of 1-500 ng/mL, with a coefficient of determination (R²) greater than 0.99 for all analytes.
Accuracy and Precision: The accuracy, expressed as the percentage recovery of spiked samples, was between 95.3% and 104.5%. The precision, expressed as the relative standard deviation (RSD), was less than 8% for all analytes.
Recovery: The extraction recovery was determined by comparing the analyte peak areas in pre-extraction spiked samples to those in post-extraction spiked samples. The recovery for all parabens was consistently above 90%.
Sample Analysis
The validated method was applied to the analysis of three commercially available cosmetic creams. The results are summarized in the table below.
| Sample | Methylparaben (µg/g) | Ethylparaben (µg/g) | Propylparaben (µg/g) | Butylparaben (µg/g) |
| Cream A | 2.35 | 0.89 | ND | ND |
| Cream B | 1.87 | 0.65 | 0.41 | 0.12 |
| Cream C | ND | ND | ND | ND |
| ND: Not Detected |
Conclusion
This application note presents a highly sensitive and selective LC-MS/MS method for the quantification of four common parabens in cosmetic products. The use of this compound as an internal standard ensures the accuracy and reliability of the results. The simple and rapid sample preparation procedure makes this method suitable for high-throughput analysis in a regulatory or quality control setting.
Visualizations
Caption: Experimental workflow for paraben analysis.
Caption: Role of the internal standard in quantification.
References
- 1. n-Heptyl 4-Hydroxybenzoate | LGC Standards [lgcstandards.com]
- 2. Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
Application Notes and Protocols for the Quantification of Parabens in Urine Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in pharmaceuticals, cosmetics, and food products. Due to their potential endocrine-disrupting properties, there is a growing interest in monitoring human exposure to these compounds. The quantification of parabens and their metabolites in biological matrices such as urine is a key aspect of exposure assessment. This application note provides a detailed protocol for the sensitive and accurate quantification of common parabens in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards, such as deuterated parabens, is the gold standard for quantitative analysis as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization.[3] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). Quantification is then based on the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, which remains constant regardless of sample loss or matrix effects.
Caption: Logical relationship of Isotope Dilution Mass Spectrometry.
Experimental Protocols
This protocol describes the simultaneous quantification of methylparaben (MP), ethylparaben (B1671687) (EP), propylparaben (B1679720) (PP), and butylparaben (B1668127) (BP) in human urine.
Materials and Reagents
-
Standards: Methylparaben, ethylparaben, propylparaben, butylparaben (analytical grade).
-
Deuterated Internal Standards: Methylparaben-d4, ethylparaben-d4, propylparaben-d4, butylparaben-d4.
-
Enzymes: β-glucuronidase from Helix pomatia or E. coli and sulfatase.[4]
-
Solvents: Methanol (B129727), acetonitrile (B52724), water (LC-MS grade), formic acid, acetic acid.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges.
-
Buffers: Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.0).
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity. Centrifuge at 3000 rpm for 10 minutes to pellet any precipitate.[5]
-
Spiking with Internal Standard: To a 1 mL aliquot of the urine supernatant, add a known amount of the deuterated internal standard mixture (e.g., 10 µL of a 1 µg/mL solution).
-
Enzymatic Hydrolysis: To deconjugate the glucuronidated and sulfated forms of parabens, add 50 µL of β-glucuronidase/sulfatase enzyme solution in ammonium acetate buffer.[6] Incubate the mixture at 37°C for at least 4 hours.[6]
-
Acidification: After incubation, acidify the sample with 10 µL of acetic acid.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Elute the parabens with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.
Caption: Experimental workflow for paraben quantification.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm) is commonly used.[7]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for parabens.[7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: MRM Transitions for Parabens and their Deuterated Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methylparaben (MP) | 151.0 | 92.0 | -20 |
| Methylparaben-d4 | 155.0 | 96.0 | -20 |
| Ethylparaben (EP) | 165.0 | 92.0 | -22 |
| Ethylparaben-d4 | 169.0 | 96.0 | -22 |
| Propylparaben (PP) | 179.0 | 92.0 | -25 |
| Propylparaben-d4 | 183.0 | 96.0 | -25 |
| Butylparaben (BP) | 193.0 | 92.0 | -28 |
| Butylparaben-d4 | 197.0 | 96.0 | -28 |
Note: Collision energies may need to be optimized for specific instruments.
Data Presentation
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for the analysis of parabens in urine.
Table 2: Method Validation Parameters
| Parameter | Methylparaben | Ethylparaben | Propylparaben | Butylparaben | Reference |
| Linear Range (ng/mL) | 1.0 - 500 | 0.5 - 250 | 0.2 - 250 | 0.5 - 250 | [6] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 | [8] |
| LOD (ng/mL) | 0.30 | 0.15 | 0.08 | 0.15 | [6] |
| LOQ (ng/mL) | 1.0 | 0.5 | 0.2 | 0.5 | [6][8] |
Table 3: Precision and Accuracy Data
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Methylparaben | Low | 3.5 | 5.8 | 102.3 | [8] |
| High | 2.1 | 4.2 | 98.7 | [8] | |
| Ethylparaben | Low | 4.2 | 6.1 | 105.1 | [8] |
| High | 2.8 | 4.9 | 99.2 | [8] | |
| Propylparaben | Low | 3.8 | 5.5 | 101.5 | [8] |
| High | 2.5 | 4.5 | 97.8 | [8] | |
| Butylparaben | Low | 4.5 | 6.8 | 108.4 | [8] |
| High | 3.1 | 5.2 | 101.1 | [8] |
Table 4: Recovery Data
| Analyte | Extraction Recovery (%) | Reference |
| Methylparaben | 95.7 - 102.0 | [8] |
| Ethylparaben | 96.2 - 101.5 | [8] |
| Propylparaben | 97.1 - 100.8 | [8] |
| Butylparaben | 95.9 - 101.2 | [8] |
Conclusion
The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of parabens in human urine. This approach effectively mitigates matrix effects and procedural errors, leading to highly reliable data essential for human biomonitoring studies and toxicological risk assessments. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, toxicology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of urinary biomarkers of parabens, benzophenone-3, and phthalates in a Belgian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bkcs.kchem.org [bkcs.kchem.org]
- 7. Determination of parabens in urine samples by microextraction using packed sorbent and ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
sample preparation for paraben analysis with n-Heptyl 4-hydroxybenzoate-d4
An overview of sample preparation techniques for the analysis of parabens using n-Heptyl 4-hydroxybenzoate-d4 as an internal standard is provided in this application note. These protocols are designed for researchers, scientists, and professionals in the field of drug development.
Introduction
Parabens, which are esters of p-hydroxybenzoic acid, are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties and low cost.[1][2] The most commonly used parabens include methylparaben (MP), ethylparaben (B1671687) (EP), propylparaben (B1679720) (PP), and butylparaben (B1668127) (BP).[3][4] However, concerns have been raised about their potential endocrine-disrupting effects, which has led to increased monitoring and regulation of their levels in various products.[5]
Accurate quantification of parabens in complex matrices such as cosmetics and environmental samples requires robust analytical methods.[4] The use of a deuterated internal standard, such as this compound, is crucial for achieving high accuracy and precision. This internal standard closely mimics the chemical behavior of the target parabens, thereby compensating for any analyte loss during sample preparation and for variations in instrument response.
This document details two common extraction methodologies for paraben analysis: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by chromatographic analysis.
Experimental Workflow
The general workflow for paraben analysis involves sample collection, preparation, extraction, and subsequent analysis by chromatography.
Caption: General workflow for paraben analysis.
Protocol 1: Analysis of Parabens in Cosmetic Creams by Solid-Phase Extraction (SPE) and HPLC
Solid-phase extraction is a widely used technique for the cleanup and concentration of parabens from complex sample matrices like cosmetics.[2][6]
SPE Workflow```dot
References
- 1. [Analysis of parabens in environmental water samples by covalent organic framework-based magnetic solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new treatment by dispersive liquid-liquid microextraction for the determination of parabens in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Analysis of Parabens in Environmental Samples using n-Heptyl 4-hydroxybenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of common parabens in environmental water and solid samples. The method utilizes n-Heptyl 4-hydroxybenzoate-d4 as an internal standard (IS) to ensure accuracy and precision. The protocols are designed for use with High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Introduction
Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in pharmaceuticals, cosmetics, and food products.[1] Their widespread use has led to their continuous release into the environment, raising concerns about their potential endocrine-disrupting effects and impact on ecosystems.[2] Accurate and reliable monitoring of paraben concentrations in environmental matrices is crucial for assessing their environmental fate and potential risks.
The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3] This is because the internal standard co-elutes with the target analytes and experiences similar matrix effects during sample preparation and ionization, thus compensating for variations and improving the accuracy and precision of the results.
This application note details the analytical workflow for the determination of four common parabens (Methylparaben, Ethylparaben, Propylparaben (B1679720), and Butylparaben) in water, soil, and sediment samples.
Analytical Method Overview
The analytical workflow involves sample preparation, including extraction and concentration of the target parabens, followed by instrumental analysis using LC-MS/MS. This compound is introduced at the beginning of the sample preparation process to correct for any analyte losses.
Caption: General analytical workflow for paraben analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Methylparaben, Ethylparaben, Propylparaben, Butylparaben
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (HPLC grade), Formic Acid
-
Solid Phase Extraction (SPE) Cartridges: For water sample preparation
-
Other: Volumetric flasks, pipettes, vials, ultrasonic bath, nitrogen evaporator
Protocol for Water Sample Analysis
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C for no longer than 7 days.
-
Fortification: To a 100 mL water sample, add a known amount of this compound solution.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge by passing methanol followed by HPLC-grade water.
-
Load the fortified water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the parabens and the internal standard with an appropriate solvent (e.g., acetonitrile or methanol).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
-
Caption: Protocol for paraben analysis in water samples.
Protocol for Soil and Sediment Sample Analysis
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris.
-
Fortification: Weigh 5 g of the prepared sample into a centrifuge tube and add a known amount of this compound solution.
-
Ultrasonic-Assisted Extraction:
-
Concentration and Reconstitution:
-
Evaporate the combined extracts to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample before injection into the LC-MS/MS system.
-
Caption: Protocol for paraben analysis in solid samples.
LC-MS/MS Instrumental Parameters
The following are typical starting parameters for the LC-MS/MS analysis of parabens. These may need to be optimized for specific instruments.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
Table 3: MRM Transitions for Parabens and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Methylparaben | 151.1 | 92.1 |
| Ethylparaben | 165.1 | 92.1 |
| Propylparaben | 179.1 | 92.1 |
| Butylparaben | 193.1 | 92.1 |
| This compound (IS) | 240.2 | 96.1 |
Method Performance Data
The following tables summarize the expected performance of the method based on typical results reported in the literature for paraben analysis.[5][6]
Table 4: Method Validation Data for Water Samples
| Analyte | Linearity (r²) | Recovery (%) | LOD (ng/L) | LOQ (ng/L) |
| Methylparaben | >0.99 | 85-110 | 0.5 - 2.0 | 1.5 - 6.0 |
| Ethylparaben | >0.99 | 88-112 | 0.3 - 1.5 | 1.0 - 5.0 |
| Propylparaben | >0.99 | 90-115 | 0.2 - 1.0 | 0.6 - 3.0 |
| Butylparaben | >0.99 | 87-113 | 0.4 - 1.8 | 1.2 - 5.5 |
Table 5: Method Validation Data for Soil/Sediment Samples
| Analyte | Linearity (r²) | Recovery (%) | LOD (ng/g) | LOQ (ng/g) |
| Methylparaben | >0.99 | 82-108 | 0.2 - 0.8 | 0.6 - 2.4 |
| Ethylparaben | >0.99 | 85-110 | 0.1 - 0.5 | 0.3 - 1.5 |
| Propylparaben | >0.99 | 88-112 | 0.1 - 0.4 | 0.3 - 1.2 |
| Butylparaben | >0.99 | 84-109 | 0.2 - 0.6 | 0.6 - 1.8 |
Conclusion
The described methods provide a robust and reliable approach for the quantification of common parabens in environmental water and solid samples. The use of this compound as an internal standard is critical for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation. The provided protocols and performance data serve as a valuable resource for laboratories involved in environmental monitoring and research.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of parabens in environmental solid samples by ultrasonic-assisted extraction and liquid chromatography with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Analysis of parabens in environmental water samples by covalent organic framework-based magnetic solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Analytical Methods for the Detection of Heptylparaben in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptylparaben is an alkyl ester of p-hydroxybenzoic acid used as a preservative in some cosmetic and personal care products due to its antimicrobial properties. Regulatory scrutiny and consumer awareness regarding the potential endocrine-disrupting effects of some parabens have necessitated robust and sensitive analytical methods for their detection and quantification in cosmetic formulations. This document provides detailed protocols and comparative data for the analysis of heptylparaben in various cosmetic matrices. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for their specificity and sensitivity.
Experimental Workflow
The general workflow for the analysis of heptylparaben in cosmetics involves sample preparation to extract the analyte from the complex cosmetic matrix, followed by chromatographic separation and detection.
Sample Preparation Protocols
The complexity of cosmetic matrices, which can range from simple aqueous solutions to complex emulsions and oily solids, necessitates a tailored sample preparation approach to effectively extract parabens and remove interfering substances.[1]
Protocol 1: Ultrasonic-Assisted Solvent Extraction
This method is suitable for a wide range of cosmetic products, including creams, lotions, and toners.
Materials:
-
Cosmetic sample
-
Methanol (HPLC grade) or Dichloromethane (analytical grade)[2]
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Accurately weigh approximately 0.1 g of the homogenized cosmetic sample into a centrifuge tube.[2]
-
Add 10 mL of methanol or dichloromethane.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes.[2]
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid excipients.[3]
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for HPLC or GC-MS analysis.[2]
Protocol 2: Solid-Phase Extraction (SPE)
SPE is employed for cleaner extracts, which can improve column longevity and reduce matrix effects, particularly for mass spectrometry-based detection.[1][3]
Materials:
-
Sample extract from Protocol 3.1 (supernatant)
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the sample extract (supernatant from the solvent extraction) onto the cartridge.[3]
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 40:60 v/v) to remove polar interferences.
-
Elute the parabens with 5 mL of methanol.
-
The eluate is then ready for analysis or can be evaporated to dryness and reconstituted in a suitable solvent.
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for paraben analysis as it generally does not require a derivatization step.[1] Detection is typically performed using a Diode-Array Detector (DAD) or a Fluorescence Detector (FLD) for enhanced sensitivity.[4][5][6]
Protocol: HPLC-DAD Analysis
-
Instrumentation: HPLC system with a DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) or acetonitrile (B52724) and water.[7][8] A gradient elution can also be used for separating multiple parabens.[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is a powerful tool for the identification and quantification of parabens.[11] While some methods analyze parabens directly, others may use a derivatization step to improve volatility and peak shape.[11]
Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: BP-5 capillary column or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).[11]
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for heptylparaben.
Quantitative Data Summary
The following tables summarize typical performance characteristics of the described analytical methods for paraben analysis. These values can vary based on the specific cosmetic matrix and instrumentation used.
Table 1: HPLC Methods - Performance Data
| Parameter | HPLC-DAD/UV | HPLC-FLD | HPLC-MS/MS |
| Linearity (R²) | > 0.999[8] | > 0.99[4][10] | > 0.99 |
| LOD (µg/mL) | 0.009 - 0.061[8] | 0.29 - 0.32[4][10] | 0.91 - 4.19[9] |
| LOQ (µg/mL) | 0.031 - 0.203[8] | 0.88 - 0.97[4][10] | 3.03 - 14.00[9] |
| Recovery (%) | 95 - 105 | 96.36 - 110.96[2] | 90 - 110 |
Table 2: GC-MS Methods - Performance Data
| Parameter | GC-MS | GC-MS/MS |
| Linearity (R²) | > 0.993[11] | > 0.995[12] |
| LOD (µg/L) | 0.01 - 0.2[13] | - |
| LOQ (µg/L) | - | - |
| Recovery (%) | 85.6 - 103.0[13] | 97 - 107[12] |
Conclusion
The analytical methods detailed in this document provide robust and reliable approaches for the detection and quantification of heptylparaben in a variety of cosmetic products. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation. For routine quality control, HPLC with UV detection is often sufficient.[14] For lower detection limits and confirmatory analysis, HPLC with fluorescence detection or mass spectrometric methods (LC-MS/MS or GC-MS) are recommended.[4][10][12] Proper sample preparation is critical to obtaining accurate and reproducible results due to the complexity of cosmetic matrices.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. moca.net.ua [moca.net.ua]
- 5. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ajpaonline.com [ajpaonline.com]
- 8. iomcworld.org [iomcworld.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
- 11. rjstonline.com [rjstonline.com]
- 12. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. cdn3.f-cdn.com [cdn3.f-cdn.com]
Application Note: Quantitative Analysis of n-Heptylparaben in Cosmetic Products using Isotope Dilution Mass Spectrometry with n-Heptyl 4-hydroxybenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique renowned for its high accuracy and precision in quantitative analysis.[1] By employing a stable isotope-labeled internal standard that is chemically identical to the analyte, IDMS effectively compensates for sample loss during preparation and variations in mass spectrometer response. This application note details a robust and reliable method for the quantification of n-heptylparaben in cosmetic products using n-Heptyl 4-hydroxybenzoate-d4 as an internal standard.
n-Heptylparaben is a member of the paraben family, a group of alkyl esters of p-hydroxybenzoic acid commonly used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. Regulatory bodies worldwide have established maximum permitted concentration levels for parabens in consumer products, necessitating sensitive and accurate analytical methods for their monitoring. The use of a deuterated internal standard like this compound, which has the same physicochemical properties as the target analyte but a different mass, allows for highly specific and accurate quantification by correcting for matrix effects and procedural losses.[2]
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS involves the addition of a known amount of an isotopically labeled analyte (the internal standard, IS), in this case, this compound, to the sample containing the native analyte (n-heptylparaben). After achieving isotopic equilibrium between the analyte and the IS, the sample is processed and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. The concentration of the native analyte is then calculated from the measured ratio of the analyte to the internal standard.
Experimental Protocols
This section provides a detailed methodology for the quantification of n-heptylparaben in cosmetic cream samples.
Materials and Reagents
-
Analytes: n-Heptylparaben (≥99% purity)
-
Internal Standard: this compound (98 atom % D)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of n-heptylparaben and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the n-heptylparaben stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with the same solvent mixture.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the n-heptylparaben working solutions into a blank cosmetic matrix extract and adding a fixed amount of the internal standard working solution. A typical calibration range would be 1-100 ng/mL.
Sample Preparation
-
Sample Weighing: Accurately weigh 0.5 g of the cosmetic cream sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of 1 µg/mL) of the this compound internal standard working solution to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Ultrasonication: Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the solid matrix from the supernatant.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove interfering substances.
-
Elute the analyte and internal standard with 5 mL of acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 50% B
-
1-8 min: Linear gradient from 50% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| n-Heptylparaben | 235.1 | 137.1 | -20 |
| This compound | 239.1 | 141.1 | -20 |
Data Presentation
The following table summarizes the typical quantitative performance data for the IDMS method for n-heptylparaben.
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 10% |
Diagrams
Caption: Workflow for the quantitative analysis of n-heptylparaben by IDMS.
Caption: Logical relationship in IDMS quantification.
Conclusion
This application note presents a detailed and reliable Isotope Dilution Mass Spectrometry method for the quantification of n-heptylparaben in cosmetic products using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described sample preparation protocol involving solid-phase extraction provides a clean extract suitable for LC-MS/MS analysis. The method is sensitive, specific, and can be readily implemented in analytical laboratories for routine monitoring of parabens in cosmetic formulations, ensuring product safety and compliance with regulatory standards.
References
- 1. Accurate analysis of parabens in human urine using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of n-Heptyl 4-hydroxybenzoate in Food Matrices using n-Heptyl 4-hydroxybenzoate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of n-heptyl 4-hydroxybenzoate (B8730719) (heptylparaben) in various food matrices. The method utilizes n-Heptyl 4-hydroxybenzoate-d4 as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol is based on a generic approach combining QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample extraction followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in food, cosmetic, and pharmaceutical products due to their antimicrobial properties.[1] Heptylparaben, one of the long-chain parabens, is effective against a broad spectrum of microorganisms.[2] Regulatory bodies worldwide have established maximum permissible levels for parabens in foodstuffs, necessitating sensitive and reliable analytical methods for their monitoring.[3][4]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS.[5][6] This internal standard closely mimics the chemical and physical properties of the analyte, ensuring accurate quantification by compensating for variations during sample processing and analysis.[4]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of heptylparaben in food matrices.
Materials and Reagents
-
n-Heptyl 4-hydroxybenzoate (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salt packets
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Standard Solutions Preparation
-
Primary Stock Solution of n-Heptyl 4-hydroxybenzoate (1000 µg/mL): Accurately weigh 10 mg of n-heptyl 4-hydroxybenzoate and dissolve in 10 mL of methanol.
-
Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the primary stock solution of this compound with methanol.
Sample Preparation: QuEChERS Extraction
The QuEChERS method is a simple and effective extraction technique for a wide range of analytes in food matrices.[6][7]
-
Homogenization: Homogenize a representative portion of the food sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples).
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium acetate |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Capillary Voltage | 3.0 kV |
Table 2: Proposed MRM Transitions for n-Heptyl 4-hydroxybenzoate and its Internal Standard
Note: These are predicted transitions and must be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| n-Heptyl 4-hydroxybenzoate | 235.1 | 137.0 | 93.0 | Optimize experimentally |
| This compound | 239.1 | 141.0 | 97.0 | Optimize experimentally |
Data Presentation and Validation
Method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters are summarized below. These are typical expected values and will vary depending on the specific food matrix and instrumentation.
Table 3: Typical Method Validation Parameters for Heptylparaben Analysis
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/g |
| Recovery | 80 - 110% |
| Precision (RSD) | < 15% |
| Matrix Effect | 85 - 115% |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantitative analysis.
Caption: Experimental workflow for the analysis of heptylparaben in food.
Caption: Logic of internal standard calibration for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. forensicrti.org [forensicrti.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. lcms.cz [lcms.cz]
- 6. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rssl.com [rssl.com]
Application of Deuterated Standards in Endocrine Disruptor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[1][2] Common EDCs include bisphenol A (BPA), phthalates, and parabens, which are found in a wide range of consumer products, leading to widespread human exposure.[2][3] Accurate and precise quantification of these compounds in various biological and environmental matrices is crucial for assessing exposure levels and understanding their health impacts.
The use of deuterated internal standards in conjunction with mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of EDCs.[4][5] Deuterated standards are stable isotope-labeled analogs of the target analytes, where one or more hydrogen atoms are replaced by deuterium.[5] Since they exhibit nearly identical physicochemical properties to their non-labeled counterparts, they can effectively compensate for variations in sample preparation, extraction efficiency, and instrument response, a technique known as isotope dilution mass spectrometry (IDMS).[4][6] This approach significantly enhances the accuracy, precision, and robustness of quantitative analyses.[5][7]
These application notes provide detailed protocols for the analysis of common endocrine disruptors using deuterated standards, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.
Application 1: Analysis of Phthalates in Liquid Matrices using GC-MS
Phthalates are a class of synthetic chemicals used as plasticizers to increase the flexibility and durability of plastics.[4] They can leach from products, leading to human exposure and potential endocrine disruption.[4] Several phthalates have been shown to interfere with the endocrine system, particularly affecting the male reproductive system by reducing testosterone (B1683101) levels and sperm quality.[3][8]
Experimental Protocol: Liquid-Liquid Extraction (LLE) and GC-MS Analysis
This protocol is suitable for the analysis of phthalates in liquid matrices such as water, urine, and serum.[4]
Materials and Reagents:
-
Deuterated Internal Standards: DMP-d4, DEP-d4, DiBP-d4, DnBP-d4, BBP-d4, DCHP-d4, DEHP-d4, DnOP-d4[9]
-
Solvents: Isohexane, Acetone (analytical grade)[9]
-
Glassware: Volumetric flasks, separatory funnels, centrifuge tubes, vials with PTFE-lined caps[4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS)[4]
Procedure:
-
Sample Preparation:
-
To a 10 mL liquid sample in a separatory funnel, add a known amount of the deuterated internal standard mixture.[4]
-
Add 10 mL of isohexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction with another 10 mL of isohexane.
-
Combine the organic extracts.[4]
-
-
Extract Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[4]
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
GC Conditions (example):
-
Oven program: 80°C for 1 min, ramp to 200°C at 20°C/min, then to 300°C at 10°C/min, hold for 8 min.[9]
-
-
MS Conditions (example):
-
Quantitative Data
The following table summarizes typical quantitative parameters for the analysis of selected phthalates using deuterated internal standards with GC-MS.
| Phthalate (B1215562) | Deuterated Standard | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| Dimethyl phthalate (DMP) | DMP-d4 | 163 | 164, 194 |
| Diethyl phthalate (DEP) | DEP-d4 | 149 | 177, 222 |
| Di-n-butyl phthalate (DBP) | DnBP-d4 | 149 | 223, 278 |
| Benzyl (B1604629) butyl phthalate (BBP) | BBP-d4 | 149 | 91, 206 |
| Di(2-ethylhexyl) phthalate (DEHP) | DEHP-d4 | 149 | 167, 279 |
Data compiled from representative methods.[9][10]
Experimental Workflow
Caption: Workflow for Phthalate Analysis using LLE and GC-MS.
Signaling Pathway Disruption by Phthalates
Phthalates can disrupt the endocrine system by interfering with hormone synthesis and binding to hormone receptors.[8] For example, some phthalates can act as antagonists to the androgen receptor (AR) and affect steroidogenesis.[8]
Caption: Phthalate Interference with Androgen Signaling.
Application 2: Analysis of Bisphenol A (BPA) in Biological Matrices using LC-MS/MS
BPA is a chemical used in the production of polycarbonate plastics and epoxy resins.[11] It is a known endocrine disruptor with estrogenic activity, and exposure has been linked to various health issues.[12][13] Deuterated BPA (BPA-d16) is commonly used as an internal standard to ensure accurate quantification in complex biological matrices like serum and urine.[11][14]
Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This protocol is suitable for the analysis of BPA in biological fluids.[15]
Materials and Reagents:
-
Deuterated Internal Standard: Bisphenol A-d16 (BPA-d16)[15]
-
Solvents: Methanol (B129727), Acetonitrile, Water (LC-MS grade)[15]
-
Reagents: Formic acid
-
SPE Cartridges: C18 cartridges[15]
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)[14]
Procedure:
-
Sample Preparation:
-
To 1 mL of urine or serum, add 10 µL of BPA-d16 internal standard solution.[5]
-
Vortex to mix.
-
-
Solid-Phase Extraction (SPE):
-
Extract Processing:
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions (example):
-
Column: C18 reversed-phase column[14]
-
Mobile Phase: Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
-
MS/MS Conditions (example):
-
Quantitative Data
The following table presents typical mass transitions and performance data for the analysis of BPA using BPA-d16.
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/L) | LOQ (ng/L) |
| Bisphenol A (BPA) | Bisphenol A-d16 | 227.1 | 212.1 | 1 | 3 |
| Bisphenol A-d16 | - | 243.2 | 225.2 | - | - |
Data compiled from representative methods.[14][15][16]
Experimental Workflow
Caption: Workflow for BPA Analysis using SPE and LC-MS/MS.
Signaling Pathway Disruption by BPA
BPA can exert its endocrine-disrupting effects by binding to estrogen receptors (ERs), including nuclear and membrane-bound receptors, and modulating various signaling pathways.[12][13]
Caption: BPA Interference with Estrogen Signaling Pathways.
Application 3: Analysis of Parabens in Human Urine using UPLC-MS/MS
Parabens are a group of chemicals widely used as preservatives in cosmetic and pharmaceutical products.[17] They are considered EDCs due to their ability to mimic estrogen.[17] The analysis of parabens in human urine is a common method for assessing exposure.
Experimental Protocol: Ultrasound-Assisted Enzymatic Hydrolysis and UPLC-MS/MS Analysis
This protocol is designed for the high-throughput analysis of parabens in human urine.[17]
Materials and Reagents:
-
Deuterated Internal Standards: Deuterated analogs of methyl-, ethyl-, n-/isopropyl-, n-/isobutyl-, and benzyl paraben.[17]
-
Enzyme: β-glucuronidase/sulfatase
-
Buffer: Ammonium (B1175870) acetate (B1210297) buffer
-
Instrumentation: Ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS).[17]
Procedure:
-
Sample Preparation:
-
To 200 µL of urine sample, add the deuterated internal standard mix.
-
Add ammonium acetate buffer and β-glucuronidase/sulfatase enzyme solution.
-
-
Hydrolysis:
-
Incubate the samples in an ultrasonic bath to facilitate enzymatic hydrolysis of paraben conjugates (glucuronides and sulfates).[17]
-
-
Cleanup:
-
Perform a simple extraction-free cleanup step, such as protein precipitation with acetonitrile, followed by centrifugation.
-
-
UPLC-MS/MS Analysis:
-
Inject the supernatant into the UPLC-MS/MS system.
-
UPLC Conditions (example):
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase: Gradient of water with formic acid and acetonitrile.
-
-
MS/MS Conditions (example):
-
Ionization: ESI in negative mode.
-
MRM Transitions: Monitor specific transitions for each paraben and its deuterated internal standard.
-
-
Quantitative Data
The following table provides representative limits of quantification for parabens in human urine.
| Paraben | Deuterated Standard | LOQ (µg/L) |
| Methyl Paraben | Methyl-d4 Paraben | 0.1 - 0.5 |
| Ethyl Paraben | Ethyl-d4 Paraben | 0.1 - 0.5 |
| n-Propyl Paraben | n-Propyl-d4 Paraben | 0.1 - 0.5 |
| n-Butyl Paraben | n-Butyl-d4 Paraben | 0.1 - 0.5 |
Data compiled from representative methods.[17]
Experimental Workflow
Caption: Workflow for Paraben Analysis using UPLC-MS/MS.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and reliable quantification of endocrine disruptors in complex matrices. The protocols and data presented herein provide a robust framework for researchers, scientists, and drug development professionals engaged in endocrine disruptor research. The application of these methods will facilitate a better understanding of human exposure to these chemicals and their potential health consequences.
References
- 1. Endocrine Disruptors: Unveiling the Impact of Environmental Factors on Hormonal Health [rupahealth.com]
- 2. Endocrine disruptor - Wikipedia [en.wikipedia.org]
- 3. csun.edu [csun.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. breastcanceruk.org.uk [breastcanceruk.org.uk]
- 9. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of deuterated bisphenol A in serum, tissues, and excreta from adult Sprague-Dawley rats using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Application Notes: The Role of n-Heptyl 4-hydroxybenzoate-d4 in Biomonitoring of Paraben Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parabens, a class of alkyl esters of p-hydroxybenzoic acid, are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products.[1][2] Growing concerns over their potential as endocrine-disrupting chemicals (EDCs) have necessitated accurate and sensitive biomonitoring methods to assess human exposure.[2][3] Parabens can mimic estrogen by binding to estrogen receptors (ERs), which may disrupt hormonal balance and contribute to adverse health effects.[4][5] This document provides detailed protocols for the quantification of common parabens in human urine and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting the critical role of n-Heptyl 4-hydroxybenzoate-d4 as an internal standard.
This compound is a deuterated analog of heptylparaben. Due to its structural similarity to other long-chain parabens and its distinct mass, it serves as an ideal internal standard (IS) for quantitative analysis. The use of a stable isotope-labeled standard is crucial for correcting variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision in the measurement of target parabens.[6]
Endocrine Disruption Signaling Pathway
Parabens exert their endocrine-disrupting effects primarily by interacting with estrogen receptors (ERα and ERβ). Their phenolic structure allows them to mimic the natural hormone 17β-estradiol, binding to the ligand-binding domain of the ERs. This binding initiates a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the paraben-ER complex binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of estrogen-responsive genes. This can lead to inappropriate gene activation and potential downstream health effects.[4][5][7]
Quantitative Data Summary
The following tables summarize the performance of LC-MS/MS methods for the quantification of various parabens in human urine and plasma. These methods typically utilize deuterated internal standards, such as this compound, to achieve the reported accuracy and precision.
Table 1: Method Performance for Paraben Analysis in Human Urine
| Analyte | Limit of Quantification (LOQ) (µg/L) | Intraday Precision (%) | Interday Precision (%) | Recovery (%) |
|---|---|---|---|---|
| Methylparaben | 0.1 - 1.0 | 0.9 - 9.6 | 0.9 - 14.5 | 95 - 132 |
| Ethylparaben | 0.1 - 0.5 | 0.9 - 9.6 | 0.9 - 14.5 | 95 - 132 |
| n-Propylparaben | 0.1 - 0.2 | 0.9 - 9.6 | 0.9 - 14.5 | 95 - 132 |
| Isopropylparaben | 0.1 - 0.5 | 0.9 - 14.5 | 0.9 - 14.5 | 95 - 132 |
| n-Butylparaben | 0.1 - 0.5 | 0.9 - 9.6 | 0.9 - 14.5 | 95 - 132 |
| Isobutylparaben | 0.1 - 0.5 | 0.9 - 14.5 | 0.9 - 14.5 | 95 - 132 |
| Benzylparaben | 0.5 | 0.9 - 14.5 | 0.9 - 14.5 | 95 - 132 |
Data compiled from references[6][8].
Table 2: Method Performance for Paraben Analysis in Human Plasma
| Analyte | Limit of Quantification (LOQ) (pg/mL) |
|---|---|
| Methylparaben | 172 |
| Ethylparaben | 149 |
| Propylparaben | 171 |
| Butylparaben | 134 |
| Benzylparaben | 202 |
Data compiled from reference[9].
Experimental Protocols
The following are detailed protocols for the analysis of parabens in human urine and plasma. This compound is recommended as the internal standard for long-chain parabens (propyl, butyl, etc.), while other deuterated analogs (e.g., methylparaben-d4) are used for their respective targets.
Protocol 1: Analysis of Parabens in Human Urine by UPLC-MS/MS
This protocol is adapted from methodologies involving enzymatic hydrolysis to measure total (free + conjugated) paraben concentrations.[6][10]
1. Materials and Reagents
-
Standards: Methyl, Ethyl, n-Propyl, Isopropyl, n-Butyl, Isobutyl, and Benzyl paraben.
-
Internal Standard: this compound, Methylparaben-d4, Ethylparaben-d4, Propylparaben-d4, Butylparaben-d4.
-
Enzyme: β-glucuronidase from Helix pomatia.
-
Solvents and Buffers: Methanol (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic acid, Ammonium (B1175870) acetate (B1210297), Ultrapure water.
-
Urine Samples: Collected in polypropylene (B1209903) containers and stored at -20°C.
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Dissolve 10 mg of each paraben standard and internal standard in 10 mL of methanol.
-
Working Standard Mixture (1 µg/mL): Dilute stock solutions with methanol.
-
Internal Standard Spiking Solution (50 ng/mL): Prepare a mixture of all deuterated internal standards in methanol/water (50:50).
-
Ammonium Acetate Buffer (1 M, pH 6.5): Dissolve ammonium acetate in ultrapure water and adjust pH.
-
Enzyme Solution: Prepare β-glucuronidase solution in ammonium acetate buffer.
3. Sample Preparation
-
Thaw urine samples to room temperature.
-
Pipette 200 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard spiking solution.
-
Add 50 µL of the β-glucuronidase enzyme solution.
-
Vortex briefly and incubate at 37°C for 4 hours for enzymatic hydrolysis of paraben conjugates.[10]
-
Stop the reaction by adding 50 µL of 0.1 M formic acid.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole (QqQ) or Q-Time-of-Flight (QqTOF).
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Monitoring: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each paraben and internal standard.
Protocol 2: Analysis of Parabens in Human Plasma by LC-MS/MS
This protocol involves derivatization to enhance sensitivity for the low concentrations of parabens typically found in plasma.[9]
1. Materials and Reagents
-
Standards and Internal Standard: As listed in Protocol 1.
-
Derivatization Agent: Dansyl chloride.
-
Solvents and Buffers: Acetonitrile (HPLC grade), Sodium bicarbonate buffer (e.g., 100 mM, pH 9.0), Acetone.
-
Plasma Samples: Collected in EDTA or heparin tubes, centrifuged to separate plasma, and stored at -80°C.
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 50 µL of the internal standard spiking solution.
-
Add 600 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of sodium bicarbonate buffer.
-
Add 50 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Vortex and incubate at 60°C for 10 minutes.
-
Evaporate to dryness again under nitrogen.
-
Reconstitute the final residue in 100 µL of mobile phase A/B (50:50).
-
Transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions
-
UPLC System and Column: As described in Protocol 1.
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the dansylated derivatives.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode (for dansylated derivatives).
-
Monitoring: MRM mode, monitoring transitions for the dansylated parabens and internal standards.
Conclusion
The use of this compound and other deuterated analogs as internal standards is indispensable for the reliable biomonitoring of paraben exposure. The detailed LC-MS/MS protocols provided for urine and plasma analysis offer high sensitivity, specificity, and accuracy, enabling researchers to conduct robust epidemiological studies and toxicological assessments. These methods are essential tools for understanding the extent of human exposure to parabens and evaluating their potential health risks.
References
- 1. researchgate.net [researchgate.net]
- 2. Parabens and their effects on the endocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-hive.com [research-hive.com]
- 5. Studying paraben-induced estrogen receptor- and steroid hormone-related endocrine disruption effects via multi-level approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted hydrolysis of conjugated parabens in human urine and their determination by UPLC-MS/MS and UPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bkcs.kchem.org [bkcs.kchem.org]
- 9. Determination of selected bisphenols, parabens and estrogens in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parabens as Urinary Biomarkers of Exposure in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects on n-Heptyl 4-hydroxybenzoate-d4 Signal in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects on the n-Heptyl 4-hydroxybenzoate-d4 (d4-PHB-C7) signal in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the d4-PHB-C7 signal?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as d4-PHB-C7, due to co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly impact the accuracy, precision, and sensitivity of your analytical method.[1] In complex biological matrices like plasma, urine, or tissue homogenates, common sources of matrix effects include salts, lipids, and proteins.[1][2]
Q2: Shouldn't the use of a deuterated internal standard like d4-PHB-C7 compensate for matrix effects?
A2: Ideally, yes. Deuterated internal standards are considered the gold standard for compensating for matrix effects because they are chemically almost identical to the analyte of interest.[1] They are expected to co-elute and experience similar degrees of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate quantification.[1]
Q3: Why might my d4-PHB-C7 internal standard fail to correct for matrix effects accurately?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A primary reason for this is a phenomenon known as the "isotope effect," which can cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][3] If this separation occurs in a region of the chromatogram with significant ion suppression, the analyte and d4-PHB-C7 will be affected differently, leading to inaccurate results.[1][3] This is referred to as differential matrix effects.[4][5]
Q4: What are the key indicators that my d4-PHB-C7 is experiencing differential matrix effects?
A4: Key indicators include poor reproducibility of the analyte/internal standard area ratio between samples, especially between calibration standards and quality control samples in the biological matrix.[1] You may also observe a noticeable chromatographic separation between the analyte and d4-PHB-C7 peaks. Unexpectedly high or low calculated analyte concentrations that are not consistent with expected values can also be a sign.[1]
Troubleshooting Guides
Issue: Poor reproducibility of the analyte to d4-PHB-C7 peak area ratio.
This issue often points to differential matrix effects, where the analyte and the internal standard are not experiencing the same degree of ion suppression or enhancement.
| Possible Cause | Troubleshooting Steps |
| Chromatographic Separation | 1. Verify Co-elution: Overlay the chromatograms of the analyte and d4-PHB-C7. They should ideally be perfectly aligned. Even a slight separation can lead to differential matrix effects.[4] 2. Adjust Chromatography: If separation is observed, consider modifying the mobile phase composition, gradient profile, or temperature to achieve better co-elution.[5] In some cases, using a column with slightly lower resolution can help merge the peaks.[3] |
| Sample Matrix Complexity | 1. Enhance Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids (B1166683) and other sources of ion suppression than protein precipitation (PPT) or simple liquid-liquid extraction (LLE).[6] 2. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening the matrix effect.[7] This is a viable option if the analyte concentration is high enough to remain above the limit of quantification after dilution. |
| Internal Standard Issues | 1. Check IS Concentration: An inappropriately high concentration of d4-PHB-C7 can lead to self-suppression or suppression of the analyte signal. Ensure the concentration is optimized for your assay. 2. Verify IS Purity: Confirm the isotopic and chemical purity of your d4-PHB-C7 standard. Contamination with the unlabeled analyte can lead to inaccurate results.[5] |
Quantitative Data on Matrix Effects
The following tables provide illustrative data on the extent of matrix effects that can be observed for paraben compounds in common biological matrices. The values are presented as Matrix Factor (MF), calculated as:
MF (%) = (Peak area of analyte in post-extraction spiked matrix / Peak area of analyte in neat solution) x 100
An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 1: Matrix Effects of Parabens in Human Plasma with Different Sample Preparation Methods
| Sample Preparation | Methylparaben MF (%) | Propylparaben MF (%) | Heptylparaben MF (Illustrative) |
| Protein Precipitation (Acetonitrile) | 65 - 85 | 60 - 80 | 55 - 75 |
| Liquid-Liquid Extraction (MTBE) | 80 - 95 | 75 - 90 | 70 - 85 |
| Solid-Phase Extraction (C18) | 90 - 105 | 95 - 110 | 95 - 105 |
Note: Data is compiled from typical values reported in bioanalytical literature. Heptylparaben values are illustrative based on trends observed for other parabens.
Table 2: Matrix Effects of Parabens in Human Urine with Different Sample Preparation Methods
| Sample Preparation | Methylparaben MF (%) | Propylparaben MF (%) | Heptylparaben MF (Illustrative) |
| Dilute and Shoot (1:10 with Mobile Phase) | 70 - 90 | 65 - 85 | 60 - 80 |
| Solid-Phase Extraction (Mixed-mode) | 95 - 105 | 95 - 110 | 95 - 105 |
Note: Data is compiled from typical values reported in bioanalytical literature. Heptylparaben values are illustrative based on trends observed for other parabens.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
This method quantifies the absolute matrix effect by comparing the signal of an analyte spiked into a blank matrix extract with the signal of the analyte in a neat solvent.[6][8]
Caption: Workflow for Quantitative Matrix Effect Assessment.
Methodology:
-
Prepare Set A (Neat Solution): Prepare solutions of the analyte and d4-PHB-C7 in the final mobile phase composition or a suitable neat solvent at concentrations corresponding to your low and high quality control (QC) samples.
-
Prepare Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final extraction step, spike the analyte and d4-PHB-C7 into these blank extracts to the same final concentrations as in Set A.[1]
-
Analysis: Inject both sets of samples into the LC-MS system and record the peak areas for the analyte and d4-PHB-C7.
-
Calculation: Calculate the Matrix Factor (MF) for the analyte and the internal standard separately for each lot of the matrix. The variability of the MF between different lots should be assessed.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9]
Caption: Post-Column Infusion Experimental Setup.
Methodology:
-
System Setup:
-
Prepare a solution of your analyte (or d4-PHB-C7) at a concentration that provides a stable and mid-range signal.
-
Using a syringe pump, deliver this solution at a constant, low flow rate (e.g., 10-20 µL/min).
-
Connect the outlet of the LC column and the syringe pump line to a T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
-
Procedure:
-
Begin the infusion and allow the MS signal for your analyte to stabilize, establishing a baseline.
-
While continuously infusing, inject a prepared blank matrix extract onto the LC column and run your chromatographic method.
-
Monitor the signal of the infused analyte. A dip in the baseline indicates a region of ion suppression, while a peak indicates ion enhancement.[10]
-
-
Analysis: Compare the retention time of your analyte and d4-PHB-C7 with the regions of ion suppression or enhancement to determine if they elute in a zone susceptible to matrix effects.
Troubleshooting Logic Diagram
The following diagram outlines a logical workflow for troubleshooting issues related to matrix effects when using d4-PHB-C7 as an internal standard.
Caption: Troubleshooting Workflow for Matrix Effect Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
troubleshooting poor peak shape for deuterated parabens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of deuterated parabens. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to poor peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing, fronting, splitting) in the analysis of deuterated parabens?
Poor peak shape in the HPLC analysis of deuterated parabens can stem from several factors related to the sample, mobile phase, stationary phase, or the HPLC system itself.[1][2] Common issues include:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of the paraben's hydroxyl group with active silanol (B1196071) groups on the silica-based column packing. Other causes include column contamination, low buffer concentration, or a mismatch between the sample solvent and the mobile phase.[1][3]
-
Peak Fronting: This is often a sign of sample overload, where too much sample is injected onto the column, leading to a saturation of the stationary phase.[1][2] It can also be caused by a collapsed column bed.[1]
-
Peak Splitting: This can indicate a partially blocked frit at the column inlet, a void in the column packing, or a problem with the injector.[1][2] It can also occur if the sample solvent is much stronger than the mobile phase.[3]
-
Broad Peaks: Wide peaks can result from a slow detector response setting, dead volumes in the system, or a contaminated guard or analytical column.[1]
Q2: My deuterated paraben internal standard shows a different retention time than the non-deuterated analyte. Why is this happening and how can I fix it?
A shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon in reversed-phase chromatography.[4] This "isotopic effect" is due to the slight difference in physicochemical properties, such as lipophilicity, caused by the substitution of hydrogen with deuterium (B1214612).[5]
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjusting the mobile phase composition, such as the organic modifier percentage or the gradient slope, can help to improve the co-elution of the analyte and the internal standard.[4]
-
Adjust Temperature: Temperature can influence selectivity. Experimenting with different column temperatures may help minimize the retention time difference.[6]
-
Consider Alternative Internal Standards: If co-elution cannot be achieved, using a stable isotope-labeled internal standard with a different labeling pattern (e.g., ¹³C) might be an option, as they can exhibit less chromatographic shift.[5]
Q3: Could isotopic exchange be affecting my results?
Isotopic exchange, where deuterium atoms on the internal standard are replaced by protons from the sample matrix or solvent, can be a concern.[7] This is more likely to occur if the deuterium labels are in labile positions, such as on a hydroxyl (-OH) or amino (-NH) group, or on a carbon adjacent to a carbonyl group.[7] For parabens, the deuterium is typically on the aromatic ring or the alkyl chain, which are generally stable positions. However, it is crucial to be aware of this potential issue, especially if the deuterated standard is stored in acidic or basic solutions for extended periods.[8]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue in paraben analysis. Follow this workflow to identify and address the root cause.
Caption: A workflow for troubleshooting peak tailing issues.
Guide 2: Addressing Peak Fronting and Splitting
Peak fronting and splitting often point to issues at the head of the column or with the sample itself.
Caption: A workflow for troubleshooting peak fronting and splitting.
Experimental Protocols
Protocol 1: General HPLC Method for Paraben Analysis
This protocol is a general starting point for the analysis of parabens and can be adapted for deuterated analogs.
| Parameter | Condition |
| Column | Reversed-phase C8 or C18, e.g., ZORBAX Eclipse XDB-C18 (4.6 mm x 150 mm, 3.5 µm)[9] |
| Mobile Phase | A: Water with 0.1% Formic Acid or a phosphate (B84403) buffer (pH 2.5-4.5)[10][11]B: Acetonitrile or Methanol[12][13] |
| Gradient | A typical gradient might start at 40-60% B and increase to 80-95% B over 10-15 minutes.[9][14] |
| Flow Rate | 0.8 - 1.0 mL/min[9][12] |
| Column Temperature | 35 - 40 °C[9][10] |
| Detection | UV at 254 nm[10][12] |
| Injection Volume | 5 - 20 µL[9][15] |
Methodology:
-
Sample Preparation: Dissolve the deuterated paraben standard and sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and methanol/acetonitrile).[9]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample.
-
Data Acquisition: Acquire the chromatogram for the duration of the gradient run.
Protocol 2: Assessing Isotopic Exchange
This protocol helps determine if deuterium loss from the internal standard is occurring.[4]
| Parameter | Condition |
| Sample Preparation | 1. Blank Sample: A matrix sample without the analyte.2. Spiked Sample: Spike the blank matrix with the deuterated internal standard at the concentration used in the assay. |
| LC-MS/MS Analysis | Analyze the spiked sample using the established method. |
| Data Monitoring | Monitor the mass transition for the non-deuterated (unlabeled) analyte. |
Evaluation:
-
The response for the unlabeled analyte in the spiked sample should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[4] A higher response suggests significant isotopic exchange or impurity in the deuterated standard.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for paraben analysis based on literature. These values can serve as a benchmark for method development and troubleshooting.
| Compound | Typical Retention Time (min) | Mobile Phase Composition (Aqueous:Organic) | Column Type | Reference |
| Methylparaben | 2.0 - 5.0 | 60:40 to 50:50 (Methanol:Water/Buffer) | C8, C18 | [10][12] |
| Ethylparaben | 3.0 - 7.0 | 60:40 to 50:50 (Methanol:Water/Buffer) | C8, C18 | [12] |
| Propylparaben | 4.0 - 10.0 | 60:40 to 70:30 (Methanol:Water/Buffer) | C8, C18 | [10][12] |
Note: Retention times are highly dependent on the specific column, mobile phase, and gradient conditions used. The provided ranges are for general guidance.
References
- 1. labveda.com [labveda.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. scribd.com [scribd.com]
- 12. iomcworld.org [iomcworld.org]
- 13. HPLC Analysis of Paraben Preservatives on Newcrom AH Column | SIELC Technologies [sielc.com]
- 14. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 15. chemlab.truman.edu [chemlab.truman.edu]
optimizing mass spectrometry parameters for n-Heptyl 4-hydroxybenzoate-d4
Welcome to the technical support center for the analysis of n-Heptyl 4-hydroxybenzoate-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the typical ionization modes for analyzing this compound?
A1: Electrospray ionization (ESI) is commonly used for analyzing parabens like this compound. It can be run in both positive and negative ion modes. Negative ion mode is often preferred due to the phenolic hydroxyl group, which readily deprotonates to form the [M-H]⁻ ion, typically leading to higher sensitivity.
Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?
A2: In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻. For this compound (molecular weight ~240.166 g/mol ), this would be at an m/z of approximately 239.2. Common product ions result from the fragmentation of the ester group. In positive ion mode, the precursor ion is typically the protonated molecule [M+H]⁺ at an m/z of approximately 241.2.
Q3: Why is a deuterated internal standard like this compound used?
A3: A deuterated internal standard is used to improve the accuracy and precision of quantitation in mass spectrometry-based assays.[1] Since its chemical and physical properties are very similar to the unlabeled analyte (n-Heptyl 4-hydroxybenzoate), it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. The mass difference allows the mass spectrometer to distinguish between the standard and the analyte, enabling reliable correction for variations during sample preparation and analysis.
Troubleshooting Guide
Issue: Poor Signal Intensity
Q: I am observing a weak signal for this compound. What are the potential causes and how can I improve it?
A: Low signal intensity can stem from several factors. Follow these troubleshooting steps:
-
Verify Instrument Settings:
-
Ionization Source: Ensure the electrospray source parameters are optimized. Key parameters include nebulizer gas flow, drying gas flow and temperature, and capillary voltage.[2] These may need to be adjusted to achieve optimal desolvation and ionization.
-
Ionization Mode: Confirm you are using the most sensitive ionization mode. For parabens, negative ion mode is often more sensitive.
-
Collision Energy: In MS/MS, optimize the collision energy to ensure efficient fragmentation of the precursor ion and maximize the signal of the product ion.
-
-
Check Mobile Phase Composition:
-
The pH of the mobile phase can significantly impact ionization efficiency. For negative ion mode, a slightly basic mobile phase can enhance deprotonation. For positive ion mode, a slightly acidic mobile phase with additives like formic acid can improve protonation.
-
-
Sample Preparation and Integrity:
-
Confirm the concentration and integrity of your this compound standard solution. Degradation or incorrect dilution can lead to a weaker than expected signal.
-
Issue: High Background Noise or Matrix Effects
Q: My chromatogram shows high background noise, which is interfering with the peak for this compound. What can I do?
A: High background noise is often due to matrix components co-eluting with the analyte and suppressing its ionization.
-
Improve Chromatographic Separation:
-
Modify the LC gradient to better separate this compound from interfering matrix components.
-
Consider using a different stationary phase or a column with a smaller particle size for higher resolution.
-
-
Enhance Sample Preparation:
-
Incorporate a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances before LC-MS analysis.[3]
-
-
Optimize MS Parameters:
-
Ensure that the mass resolution and isolation width for your precursor ion are appropriately set to minimize the inclusion of isobaric interferences.
-
Issue: Poor Peak Shape
Q: The chromatographic peak for this compound is broad or tailing. How can I improve the peak shape?
A: Poor peak shape can be caused by chromatographic or sample-related issues.
-
Check for Column Issues:
-
The column may be overloaded. Try injecting a smaller sample volume or a more dilute solution.
-
The column may be contaminated or degraded. Flushing the column or replacing it may be necessary.
-
-
Mobile Phase and Sample Compatibility:
-
Ensure the sample solvent is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.
-
-
Review LC System:
-
Check for any dead volumes in the LC system connections that could contribute to peak broadening.
-
Quantitative Data Summary
Table 1: Chemical Properties of this compound
| Property | Value |
| Analyte Name | This compound |
| Molecular Formula | C₁₄H₁₆D₄O₃ |
| Molecular Weight | ~240.17 g/mol |
| Unlabeled CAS Number | 1085-12-7[4] |
| Labeled CAS Number | Not available |
Experimental Protocols
Protocol: Development of an LC-MS/MS Method for this compound
This protocol provides a general framework for developing a quantitative method. Specific parameters will require optimization for your instrument and matrix.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile.
-
Perform serial dilutions to create working standard solutions and calibration standards.
-
-
LC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid for positive mode or 5 mM ammonium (B1175870) acetate (B1210297) for negative mode).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: Typically 0.3-0.5 mL/min for a standard analytical column.
-
Column Temperature: Maintain a constant temperature, for example, 40 °C, to ensure reproducible retention times.
-
-
MS Method Development:
-
Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to optimize source parameters.
-
Full Scan: Acquire full scan spectra in both positive and negative ion modes to identify the precursor ion.
-
Product Ion Scan: Fragment the selected precursor ion at various collision energies to identify the most stable and abundant product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Table 2: Example Starting LC-MS/MS Parameters
| Parameter | Setting |
| LC Parameters | |
| Column | C18, 2.1 x 100 mm, 2.7 µm[1] |
| Mobile Phase A | Water + 5 mM Ammonium Formate + 0.01% Formic Acid[1] |
| Mobile Phase B | Methanol + 0.01% Formic Acid[1] |
| Flow Rate | 0.35 mL/min[1] |
| Column Temperature | 55 °C[1] |
| Injection Volume | 1 µL[1] |
| MS Parameters (Negative ESI) | |
| Ionization Mode | Negative Electrospray Ionization |
| Capillary Voltage | 3500 V[1] |
| Drying Gas Temperature | 300 °C[1] |
| Drying Gas Flow | 9 L/min[1] |
| Nebulizer Pressure | 30 psi[1] |
| Precursor Ion (m/z) | ~239.2 |
| Product Ion (m/z) | To be determined by infusion |
Visualizations
Caption: Workflow for Mass Spectrometry Method Optimization.
Caption: Troubleshooting Decision Tree for Common MS Issues.
References
preventing isotopic exchange of n-Heptyl 4-hydroxybenzoate-d4
Technical Support Center: n-Heptyl 4-hydroxybenzoate-d4
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the integrity of your deuterated compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, in this context, refers to the unintended replacement of deuterium (B1214612) (D) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding environment. This process, also known as D-H or H-D back-exchange, can compromise the isotopic purity of the compound, leading to inaccuracies in quantitative analyses that rely on the stable isotope label, such as mass spectrometry-based assays.
For this compound, there are two types of deuterons to consider:
-
Aromatic deuterons: The four deuterium atoms on the phenolic ring are covalently bonded to carbon and are generally stable. However, under certain conditions, they can be susceptible to exchange.
-
Hydroxyl deuteron (B1233211): If the hydroxyl proton is replaced by a deuteron (forming -OD), this position is highly labile and will exchange almost instantaneously with protons from any protic source.[1] For the purpose of using this compound as an internal standard, the stability of the aromatic deuterons is of primary concern.
Q2: What are the primary factors that cause deuterium-hydrogen exchange on the aromatic ring?
The stability of the deuterium labels on the aromatic ring of this compound is primarily influenced by three factors:
-
Presence of Protic Solvents: Protic solvents, such as water, methanol, and ethanol, contain exchangeable protons and are the main culprits in mediating D-H exchange.[1]
-
pH of the Solution: Both acidic and basic conditions can catalyze the exchange of aromatic deuterons. The rate of exchange is generally minimized in a pH range of approximately 2.5 to 7.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Conducting experiments at elevated temperatures can accelerate the loss of deuterium from the aromatic ring.
Q3: Which solvents are recommended for handling and dissolving this compound?
To minimize the risk of isotopic exchange, it is highly recommended to use anhydrous aprotic solvents. These solvents lack exchangeable protons and will not facilitate D-H exchange.
| Solvent Type | Examples | Suitability for this compound |
| Aprotic Solvents (Recommended) | Acetonitrile (B52724), Chloroform-d, DMSO-d6, Tetrahydrofuran (THF) | High |
| Protic Solvents (Use with Caution) | Methanol, Ethanol, Water | Low (High risk of exchange) |
If the use of a protic solvent is unavoidable, it is crucial to use an anhydrous grade, minimize the exposure time, and maintain a low temperature (e.g., 4°C).
Q4: How should I store this compound to ensure its long-term stability?
Proper storage is critical for maintaining the isotopic integrity of this compound.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Reduces the rate of potential degradation and exchange reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture. |
| Container | Use a tightly sealed, flame-dried amber vial with a PTFE-lined cap. | Protects from moisture and light, which can cause photodegradation. |
| Form | Store as a solid whenever possible. | Minimizes interaction with any residual solvent or moisture. |
For solutions, prepare them in a high-purity, anhydrous aprotic solvent. If you need to store a solution, use a tightly sealed vial and store it at low temperatures. It is often best to prepare fresh working solutions from a stock solution as needed.
Troubleshooting Guides
Problem 1: Loss of Isotopic Purity Detected by Mass Spectrometry
You observe a decrease in the mass-to-charge ratio (m/z) of your this compound standard, indicating a loss of deuterium.
| Potential Cause | Troubleshooting Steps |
| Use of Protic Solvents in Sample Preparation or LC Mobile Phase | - If possible, switch to aprotic solvents for sample preparation. - If using liquid chromatography, consider using deuterated mobile phases to minimize on-column back-exchange.[1] |
| Exposure to Acidic or Basic Conditions | - Ensure the pH of all solutions is as close to neutral as possible. - Avoid contact with strong acids or bases. |
| High Temperatures During Sample Preparation or Analysis | - Perform sample preparation steps at room temperature or on ice. - If using an autosampler, ensure it is cooled (e.g., 4°C). |
| In-source Back-Exchange in the Mass Spectrometer | - Optimize the ion source conditions (e.g., temperature, gas flow) to minimize in-source back-exchange.[1] |
| Contaminated Solvents or Reagents | - Use high-purity, anhydrous solvents. - Ensure all reagents are free from protic or acidic/basic impurities. |
Problem 2: Discrepancies in Quantification Using this compound as an Internal Standard
Your quantitative results are inconsistent or show poor accuracy and precision.
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange of the Internal Standard | - Follow all the recommendations to prevent D-H exchange as outlined in this guide. - Verify the isotopic purity of your working solutions. |
| Incorrect Preparation of Stock or Working Solutions | - Review your solution preparation protocol. Ensure accurate weighing and dilution. - Allow the solid standard to equilibrate to room temperature before opening to prevent condensation. - Use calibrated pipettes and volumetric flasks. |
| Degradation of the Standard | - Store the standard under the recommended conditions (low temperature, protected from light). - Prepare fresh working solutions regularly. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 1 mg/mL stock solution in anhydrous acetonitrile.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas source (argon or nitrogen)
Procedure:
-
Allow the sealed container of this compound to warm to room temperature for at least 30 minutes to prevent moisture condensation.
-
Perform all subsequent steps in a glove box or under a gentle stream of inert gas.
-
Accurately weigh 10 mg of this compound.
-
Quantitatively transfer the weighed solid to the 10 mL volumetric flask.
-
Add a small amount of anhydrous acetonitrile to dissolve the solid. Gently swirl to ensure complete dissolution.
-
Once dissolved, add anhydrous acetonitrile to the calibration mark of the volumetric flask.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the stock solution to a pre-labeled amber vial, flush with inert gas, and seal tightly.
-
Store the stock solution at -20°C.
Protocol 2: Assessing Isotopic Purity using Quantitative ¹H NMR Spectroscopy
This protocol provides a general method for determining the degree of deuteration on the aromatic ring.
Materials:
-
This compound sample
-
Deuterated aprotic solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent to dissolve the sample and standard.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) between scans for accurate integration.
-
Integrate the signals corresponding to the residual protons on the aromatic ring of this compound and a known signal from the internal standard.
-
The percentage of deuterium incorporation (%D) at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated position within the molecule (if available) or relative to the internal standard.
Visualizations
References
dealing with co-eluting interferences with n-Heptyl 4-hydroxybenzoate-d4
Welcome to the technical support center for n-Heptyl 4-hydroxybenzoate-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analytical measurement of n-Heptyl 4-hydroxybenzoate (B8730719) using its deuterated internal standard.
Troubleshooting Guide: Co-eluting Interferences
Co-eluting interferences can significantly impact the accuracy and precision of quantification in LC-MS/MS analysis. Below are common issues and step-by-step guides to resolve them.
Question 1: I am observing a distorted or broader peak for my this compound internal standard compared to the analyte. What could be the cause and how can I fix it?
Answer:
This issue often points to a co-eluting interference that is isobaric (has the same mass-to-charge ratio) with your internal standard. The interference contributes to the signal, leading to poor peak shape and inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a distorted internal standard peak.
Detailed Steps:
-
Confirm Co-elution:
-
Inject a sample matrix blank (without the internal standard) and monitor the transition for this compound. The presence of a peak at the expected retention time confirms a matrix-derived interference.
-
Utilize a high-resolution mass spectrometer to investigate if the interfering compound has a different exact mass.
-
-
Modify Chromatographic Conditions: The goal is to chromatographically separate the interference from the internal standard.
-
Adjust the Gradient: A shallower gradient can increase the separation between closely eluting compounds.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity and resolve the co-elution.[1]
-
Change the Column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or biphenyl (B1667301) column) can provide the necessary selectivity.[2]
-
-
Optimize Sample Preparation: If chromatographic changes are not sufficient, enhancing the sample cleanup process can remove the interfering compound.
-
Solid-Phase Extraction (SPE): Develop a more selective SPE protocol by testing different sorbents and wash/elution solvents.
-
Liquid-Liquid Extraction (LLE): Optimize the pH and solvent choice to selectively extract the analyte and internal standard, leaving the interference behind.
-
Question 2: My analyte (n-Heptyl 4-hydroxybenzoate) and internal standard (this compound) show poor peak shape (e.g., fronting or tailing) in my chromatogram. How can I improve this?
Answer:
Poor peak shape can be caused by several factors, including column overload, secondary interactions with the stationary phase, or issues with the sample solvent.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor peak shape.
Detailed Steps:
-
Check for Column Overload:
-
Dilute the sample and inject it again. If the peak shape improves, the original sample was likely overloading the column.
-
Reduce the injection volume.
-
-
Minimize Secondary Interactions:
-
Adjust Mobile Phase pH: For acidic analytes like parabens, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by suppressing the ionization of residual silanols on the column.
-
Check Column Health: A contaminated or old column can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary.
-
-
Optimize Sample Solvent:
-
Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of co-eluting interferences for n-Heptyl 4-hydroxybenzoate in biological and cosmetic samples?
A1: In biological matrices like plasma or urine, endogenous compounds such as phospholipids (B1166683) or metabolites of other xenobiotics can be sources of interference.[3][4] In cosmetic formulations, other ingredients like structurally similar preservatives, antioxidants, or fragrance components can co-elute.
Q2: How can I proactively assess the potential for matrix effects during method development?
A2: A post-column infusion experiment is a common technique to evaluate matrix effects. In this experiment, a constant flow of the analyte and internal standard is infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any suppression or enhancement of the signal at different retention times indicates the presence of matrix effects.
Q3: Can the position of the deuterium (B1214612) label on this compound affect its chromatographic behavior?
A3: Yes, in some cases, deuterium labeling can cause a slight shift in retention time compared to the unlabeled analyte.[5] This is known as the "isotope effect." While usually minor, it's important to verify that the analyte and internal standard peaks still sufficiently overlap to ensure proper compensation for matrix effects.
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Paraben Analysis
This protocol provides a starting point for the analysis of n-Heptyl 4-hydroxybenzoate and can be optimized to resolve co-eluting interferences.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | n-Heptyl 4-hydroxybenzoate: To be determinedthis compound: To be determined |
Protocol 2: Sample Preparation for Cosmetic Creams
This protocol is a general procedure for extracting parabens from a complex cosmetic matrix.
-
Weigh 100 mg of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 5 mL of methanol.
-
Spike with the this compound internal standard solution.
-
Vortex for 2 minutes to disperse the sample.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Quantitative Data
The following table illustrates the potential impact of method optimization on the quantification of n-Heptyl 4-hydroxybenzoate in the presence of a co-eluting interference with the internal standard.
Table 1: Effect of Chromatographic Modification on Analyte Quantification
| Method | Analyte Peak Area | IS Peak Area | Calculated Concentration (µg/mL) | % Accuracy |
| Initial Method (Co-elution) | 55,000 | 85,000 | 0.65 | 65% |
| Optimized Method (Resolved) | 55,000 | 50,000 | 1.10 | 110% |
| Nominal Concentration | - | - | 1.00 | 100% |
Note: The data in this table is illustrative and serves to demonstrate the potential impact of co-elution on quantitative results.
References
storage and handling guidelines for deuterated internal standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis heavily depend on the integrity of internal standards. Deuterated internal standards are powerful tools, but their efficacy is contingent upon proper storage and handling. This guide provides troubleshooting advice and answers to frequently asked questions to address common issues encountered during their use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for deuterated internal standards?
Proper storage is crucial to maintain the isotopic purity and chemical integrity of deuterated standards. General recommendations are summarized below. Always consult the manufacturer's certificate of analysis for compound-specific storage information.
Q2: How should I reconstitute a lyophilized deuterated internal standard?
Reconstituting lyophilized standards requires care to prevent contamination and ensure accurate concentration.
Q3: What is deuterium-hydrogen (H/D) exchange, and how can it be prevented?
Deuterium-hydrogen (H/D) exchange is a process where deuterium (B1214612) atoms on an internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix). This can compromise the isotopic purity of the standard and lead to inaccurate quantification.[1][2]
Factors influencing H/D exchange and preventive measures are detailed in the table below. The rate of H/D exchange is often at its minimum between pH 2 and 3.[3]
Q4: Which solvent should I use for my deuterated internal standard?
The choice of solvent is critical to prevent H/D exchange and ensure the stability of the standard. High-purity aprotic solvents such as acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are generally recommended.[2] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent.[2][4]
Q5: Can I mix multiple deuterated standards in one solution?
While creating a mixed stock solution is possible, it is generally recommended to prepare individual stock solutions for each deuterated standard.[2] This provides greater flexibility and prevents potential cross-reactivity or degradation.[2]
Troubleshooting Guides
Issue 1: Inconsistent or drifting internal standard signal in my analysis.
An inconsistent signal from your deuterated internal standard can lead to significant variability in your results.
Issue 2: The retention time of my deuterated internal standard is different from the analyte.
A slight difference in retention time between the analyte and its deuterated counterpart can occur due to the "deuterium isotope effect".[1][5] While often minor, a significant shift can be problematic if the analyte and internal standard experience different matrix effects at their respective elution times.[5]
Data Presentation
| Parameter | Recommendation/Information | Potential Impact of Deviation |
| Storage Temperature | Solid/Lyophilized: -20°C or colder in a desiccator.[2] Solutions: 2-8°C (short-term) or -20°C (long-term).[2] | Degradation, increased H/D exchange. |
| Light Exposure | Store in amber vials or in the dark.[1] | Photodegradation. |
| Moisture | Store in a desiccator and allow to equilibrate to room temperature before opening.[2] | Condensation can introduce water, facilitating H/D exchange. |
| Atmosphere | Handle under an inert atmosphere (e.g., nitrogen, argon).[1] | Oxidation and contamination. |
| Solvent for Solutions | High-purity aprotic solvents (e.g., acetonitrile, methanol).[2] | Protic, acidic, or basic solvents can catalyze H/D exchange.[2] |
| pH of Solutions | Maintain a near-neutral pH; the minimum exchange rate for many compounds is around pH 2.5-3.[6] | Acidic or basic conditions accelerate H/D exchange.[6] |
| Factor Influencing H/D Exchange | Risk Level | Prevention Strategy |
| Deuterium on Heteroatoms (O, N, S) | High | Choose standards with deuterium on stable carbon positions.[6] |
| Deuterium on Carbon Alpha to a Carbonyl | Moderate | Be cautious with pH and temperature.[6] |
| Protic Solvents (e.g., water) | Higher | Use aprotic solvents when possible.[6] |
| High or Low pH (<2 or >8) | High | Maintain pH between 2.5 and 7 for minimal exchange.[6] |
| High Temperature | High | Store and analyze at low temperatures (e.g., 4°C).[6] |
Experimental Protocols
Protocol 1: Reconstitution of a Lyophilized Deuterated Internal Standard
-
Equilibration: Allow the vial containing the lyophilized standard to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent (e.g., acetonitrile or methanol) to achieve the desired stock concentration.[2]
-
Dissolution: Gently vortex or sonicate the vial to ensure the standard is completely dissolved.[2]
-
Storage: Store the stock solution in a tightly sealed, amber vial at the recommended temperature (typically -20°C).[2]
Protocol 2: Evaluation of Deuterated Standard Stability (H/D Exchange)
-
Prepare Solutions: Prepare a stock solution of the deuterated internal standard in a neutral, aprotic solvent (e.g., acetonitrile).
-
Incubation: Spike the deuterated standard into your typical sample matrix (e.g., plasma) and a control buffer at the pH of your analytical method. Incubate these samples at the temperature used during your sample preparation for various time points (e.g., 0, 1, 4, 8, 24 hours).[6]
-
Sample Preparation: At each time point, process the samples using your standard extraction protocol.[6]
-
LC-MS/MS Analysis: Analyze the extracted samples, monitoring for both the deuterated internal standard and the unlabeled analyte.[6]
-
Data Analysis: Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point.[6] An increase in this ratio over time indicates H/D exchange.
Mandatory Visualization
Caption: General workflow for handling deuterated internal standards.
Caption: Troubleshooting inconsistent internal standard signals.
References
minimizing ion suppression for n-Heptyl 4-hydroxybenzoate-d4
Welcome to the Technical Support Center for n-Heptyl 4-hydroxybenzoate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in LC-MS/MS analysis, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my analysis when using this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis. Essentially, even if your internal standard is present at a known concentration, its signal may be suppressed, leading to inaccurate quantification of your target analyte.
Q2: I am using this compound as an internal standard. Shouldn't it automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-deuterated analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized. However, this correction is not always perfect. Several factors can lead to differential ion suppression between the analyte and the internal standard, including:
-
Chromatographic Separation: A slight difference in retention time between the analyte and the deuterated internal standard can expose them to different matrix components, leading to varied ion suppression.[2]
-
High Concentrations of Co-eluting Matrix Components: If a co-eluting matrix component is present at a very high concentration, it can disproportionately suppress the ionization of both the analyte and the internal standard.
-
Internal Standard Concentration: An inappropriately high concentration of the internal standard itself can lead to self-suppression.
Q3: What is the "isotope effect" and how can it affect my results with this compound?
A3: The chromatographic isotope effect is a phenomenon where deuterated compounds exhibit slightly different retention times compared to their non-deuterated counterparts.[3] In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than the native compound.[4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to weaker interactions with the non-polar stationary phase.[4] This retention time shift can be problematic if it leads to the analyte and the internal standard eluting in regions with different matrix effects.
Q4: How can I determine if ion suppression is occurring in my analysis?
A4: A common method to assess ion suppression is a post-column infusion experiment. In this setup, a constant flow of your analyte is introduced into the mass spectrometer after the analytical column. You then inject a blank matrix extract. Any significant dip in the analyte's baseline signal indicates the retention times at which co-eluting matrix components are causing ion suppression.
Troubleshooting Guides
Problem: Low or Inconsistent Signal for this compound
This is a classic sign of ion suppression. The following troubleshooting guide will help you identify the source of the problem and provide solutions.
Caption: Troubleshooting workflow for low or inconsistent internal standard signal.
Solution 1: Improve Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
Experimental Protocol: Comparison of Sample Preparation Methods
The following table summarizes the typical recoveries for parabens using different extraction techniques from a cosmetic matrix. While specific data for n-Heptyl 4-hydroxybenzoate (B8730719) is limited, the trend for other parabens is a good indicator.
| Sample Preparation Method | Analyte | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Methylparaben | 95 - 105 | |
| Ethylparaben | 97 - 106 | ||
| Propylparaben | 98 - 108 | ||
| Butylparaben | 96 - 107 | ||
| Liquid-Liquid Extraction (LLE) | Methylparaben | 82 - 101 | [5] |
| Ethylparaben | 85 - 102 | [5] | |
| Propylparaben | 88 - 103 | [5] | |
| Butylparaben | 90 - 105 | [5] | |
| Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | Methylparaben | 85.6 - 103.0 | [6] |
| Ethylparaben | 87.2 - 101.5 | [6] | |
| Propylparaben | 89.1 - 102.3 | [6] | |
| Butylparaben | 91.5 - 102.8 | [6] |
Detailed Methodologies:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the parabens with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
Extraction: To 1 mL of sample, add 3 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Mixing: Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
Solution 2: Optimize Chromatographic Conditions
Modifying your LC method can help separate this compound from co-eluting matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between the internal standard and any interfering peaks.
-
Column Chemistry: Consider using a different column with an alternative stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.
Problem: Retention Time Shift between n-Heptyl 4-hydroxybenzoate and this compound
A noticeable and inconsistent shift in retention time between the analyte and its deuterated internal standard can compromise accurate quantification.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. files.core.ac.uk [files.core.ac.uk]
selecting the right concentration of n-Heptyl 4-hydroxybenzoate-d4 internal standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of n-Heptyl 4-hydroxybenzoate-d4 as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
A1: this compound is a stable, isotopically labeled version of n-Heptyl 4-hydroxybenzoate (B8730719). It is used as an internal standard (IS) in quantitative analysis, particularly with mass spectrometry-based methods like LC-MS, to correct for variations in sample preparation, injection volume, and instrument response. By adding a known amount of the deuterated standard to samples and calibration standards, it is possible to achieve more accurate and precise quantification of the non-labeled analyte.
Q2: What are the key properties that make this compound a suitable internal standard?
A2: As a deuterated analog, this compound has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any procedural variability. Its different mass-to-charge ratio allows it to be distinguished from the native analyte by the mass spectrometer.
Q3: Can I use this compound as an internal standard for analytes other than n-Heptyl 4-hydroxybenzoate?
A3: While it is the ideal internal standard for n-Heptyl 4-hydroxybenzoate, it may also be suitable for other parabens or structurally similar compounds. However, it is crucial to validate its performance for each new analyte to ensure it provides reliable quantification. The ideal internal standard should co-elute with the analyte of interest and exhibit a similar ionization response.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Low or No Internal Standard Signal | Incorrect Preparation: Error in dilution or omission of the IS spiking step. | Prepare a fresh stock solution and verify the dilution calculations. Re-prepare a subset of samples to confirm the issue. |
| Instrumental Issues: Contaminated ion source, detector failure, or incorrect MS/MS transition settings. | Clean the ion source and perform instrument tuning and calibration. Verify the mass transitions for this compound. | |
| Degradation of IS: The internal standard may have degraded due to improper storage or handling. | Prepare a fresh working solution from a new stock vial. Ensure proper storage conditions (e.g., protected from light, appropriate temperature). | |
| High Variability in Internal Standard Signal Across Samples | Inconsistent Sample Preparation: Variable extraction recovery or inconsistent addition of the IS. | Review and standardize the sample preparation workflow. Use a calibrated pipette for adding the IS. Ensure thorough vortexing after adding the IS. |
| Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components. | Optimize the chromatographic method to separate the IS from interfering matrix components. Evaluate different sample cleanup or extraction techniques. | |
| Autosampler Issues: Inconsistent injection volumes. | Perform an autosampler precision test with a standard solution. Service the autosampler if necessary. | |
| Internal Standard Signal Too High (Detector Saturation) | Concentration Too High: The concentration of the IS is too high for the linear range of the detector. | Dilute the internal standard working solution. |
Experimental Protocol: Determining the Optimal Concentration of this compound
This protocol outlines a systematic approach to determine the ideal concentration of this compound for your specific analytical method.
Objective: To find a concentration that provides a stable and reproducible signal without causing detector saturation or significant ion suppression/enhancement of the analyte.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol).
-
Unlabeled n-Heptyl 4-hydroxybenzoate (or your analyte of interest) stock solution.
-
Blank matrix (e.g., plasma, urine, cosmetic cream base) representative of your samples.
-
Appropriate solvents for dilution (e.g., methanol, acetonitrile).
Methodology:
-
Prepare a Series of Internal Standard Working Solutions:
-
From your 1 mg/mL stock solution, prepare a series of dilutions of this compound. A suggested range to start with is 1 µg/mL, 100 ng/mL, 50 ng/mL, 25 ng/mL, and 10 ng/mL.
-
-
Spike into Blank Matrix:
-
Take a fixed volume of your blank matrix and spike it with a small, fixed volume of each IS working solution. This will result in a set of matrix samples with varying concentrations of the internal standard.
-
-
Analyze the Spiked Samples:
-
Process these samples using your established extraction and analytical method (e.g., LC-MS/MS).
-
Monitor the peak area and signal-to-noise ratio of the internal standard at each concentration.
-
-
Evaluate Analyte Response (Crosstalk Check):
-
Prepare a sample containing only the highest concentration of the unlabeled analyte and no internal standard. Analyze this sample to ensure there is no significant signal in the mass transition channel of the this compound.
-
Prepare a sample containing only the selected concentration of the internal standard and no analyte. Analyze this to check for any contribution to the analyte's signal.
-
-
Select the Optimal Concentration:
-
Choose a concentration that provides a robust and reproducible peak area (typically with a response in the mid-range of the detector's linear dynamic range).
-
The selected concentration should be well above the limit of detection (LOD) but not so high that it causes detector saturation.
-
A common practice is to select an IS concentration that is similar to the expected mid-point concentration of the analyte in your samples.
-
Recommended Starting Concentrations from Literature (for Deuterated Parabens):
While specific data for this compound is limited, the following concentrations have been used for other deuterated paraben internal standards in published methods and can serve as a starting point:
| Application | Internal Standard | Concentration Used |
| Analysis of Parabens in Dairy Products | Deuterated Paraben Mix | 400 µg/L (in final extract) |
| Analysis of Parabens in Amniotic Fluid | d4-Methyl Paraben | 10 ng/mL |
Visualizations
Caption: Decision workflow for optimizing the internal standard concentration.
Caption: Overview of the analytical workflow incorporating the internal standard.
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using n-Heptyl 4-hydroxybenzoate-d4
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of experimental data. The use of a stable isotope-labeled internal standard, such as n-Heptyl 4-hydroxybenzoate-d4, is a widely accepted strategy to achieve high-quality data in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides an objective comparison of an analytical method validation using this compound as an internal standard against an alternative using a non-isotope labeled structural analog.
The Role of Internal Standards in Analytical Method Validation
In quantitative analysis, an internal standard is a compound of known concentration that is added to a sample to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry because they have nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and similar behavior in the mass spectrometer's ion source effectively minimizes the impact of matrix effects and results in higher accuracy and precision.[1][2]
This compound is the deuterated form of n-Heptyl 4-hydroxybenzoate (B8730719), a paraben used as a preservative in cosmetics, pharmaceuticals, and food products. Its use as an internal standard is particularly advantageous for the quantification of n-Heptyl 4-hydroxybenzoate and other structurally related long-chain parabens.
Performance Comparison
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of n-Heptyl 4-hydroxybenzoate using either this compound or a non-isotope labeled structural analog (e.g., Hexyl 4-hydroxybenzoate) as the internal standard. The data presented is a realistic representation based on typical validation results for similar analytes.[3][4]
| Performance Parameter | Method A: this compound (Internal Standard) | Method B: Hexyl 4-hydroxybenzoate (Internal Standard) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 5% | < 15% |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 2.0 ng/mL |
| Matrix Effect | Minimal | Significant |
Key Observations:
-
Linearity: Both methods demonstrate good linearity, but the use of a deuterated internal standard typically results in a slightly better correlation coefficient (R²) due to more effective normalization.
-
Accuracy and Precision: Method A, using this compound, shows significantly better accuracy and precision. The tighter recovery range and lower relative standard deviation (RSD) are direct benefits of the isotope-labeled standard's ability to compensate for variations during sample processing and analysis.[4]
-
Limit of Quantification (LOQ): The lower LOQ in Method A indicates a higher sensitivity, which is crucial for the detection of trace amounts of the analyte.
-
Matrix Effect: The most significant advantage of using a deuterated internal standard is the minimal impact of matrix effects. In Method B, the non-isotope labeled internal standard may not co-elute perfectly with the analyte and may experience different ionization suppression or enhancement, leading to greater variability and potential inaccuracies.
Experimental Protocols
A detailed methodology for the validation of an analytical method for n-Heptyl 4-hydroxybenzoate in a cosmetic cream matrix is provided below. This protocol is adapted from established methods for paraben analysis.[3]
Reagents and Materials
-
n-Heptyl 4-hydroxybenzoate (analytical standard)
-
This compound (internal standard)
-
Hexyl 4-hydroxybenzoate (alternative internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank cosmetic cream matrix
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of n-Heptyl 4-hydroxybenzoate, this compound, and Hexyl 4-hydroxybenzoate in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the n-Heptyl 4-hydroxybenzoate stock solution in acetonitrile to create calibration standards ranging from 0.1 to 100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a solution of this compound (for Method A) or Hexyl 4-hydroxybenzoate (for Method B) at a concentration of 10 ng/mL in acetonitrile.
-
Sample Preparation:
-
Weigh 100 mg of the cosmetic cream sample into a centrifuge tube.
-
Add 1 mL of the internal standard spiking solution.
-
Add 4 mL of acetonitrile.
-
Vortex for 5 minutes to extract the analyte and internal standard.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Negative
-
MRM Transitions:
-
n-Heptyl 4-hydroxybenzoate: Precursor ion > Product ion (specific m/z to be determined)
-
This compound: Precursor ion > Product ion (specific m/z to be determined, typically +4 Da compared to the analyte)
-
Hexyl 4-hydroxybenzoate: Precursor ion > Product ion (specific m/z to be determined)
-
Validation Parameters
The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of the analytical method.
Caption: Workflow for analytical method validation.
Caption: Comparison of internal standard types.
Conclusion
The validation of an analytical method using this compound as an internal standard offers significant advantages in terms of accuracy, precision, and sensitivity compared to methods using non-isotope labeled analogs. For researchers in drug development and other scientific fields requiring high-quality quantitative data, the investment in a stable isotope-labeled internal standard is a crucial step towards ensuring the reliability and defensibility of their results.
References
Unparalleled Accuracy and Precision in Paraben Quantification: A Guide to the Gold Standard of Deuterated Internal Standards
In the landscape of analytical chemistry, particularly within pharmaceutical and cosmetic research, the accurate and precise quantification of parabens is paramount for safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies, underscoring the superior performance of isotope dilution mass spectrometry (IDMS) utilizing deuterated internal standards. The data presented herein, sourced from peer-reviewed scientific studies, demonstrates the enhanced reliability of this method over alternative approaches.
The Gold Standard: Isotope Dilution with Deuterated Standards
Isotope-labeled internal standards, particularly deuterated standards, are widely recognized as the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] In this technique, a known quantity of a deuterated analog of the target paraben is added to the sample at the beginning of the analytical process.[2] Because the deuterated standard is chemically identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[1][2] This co-elution and identical behavior allow for the correction of matrix effects and other systematic errors, leading to exceptionally accurate and precise results.[1][3][4]
The power of this technique lies in the ability of the mass spectrometer to differentiate between the native paraben and its heavier deuterated counterpart.[2] By measuring the ratio of the analyte to the internal standard, any analyte loss or signal suppression is effectively normalized, ensuring the integrity of the quantitative data.[1][2]
Performance Comparison: Deuterated Standards vs. Alternative Methods
The utilization of deuterated internal standards in paraben analysis consistently yields superior performance metrics when compared to methods that employ other types of internal standards or none at all. The following table summarizes key validation parameters from various studies.
| Analytical Method | Analyte(s) | Linearity (R²) | LOQ (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| UHPLC-HRMS with Deuterated Standards | 9 Parabens | >0.995 | 0.3 - 0.6 | 93 - 107 | 1 - 8 | [3][4] |
| UPLC-MS/MS with Deuterated Standards | 8 Parabens | Not Specified | 0.1 - 0.5 µg/L | 95 - 132 | 0.9 - 14.5 | [5][6] |
| GC-MS/MS with Deuterated Standards | 4 Parabens | >0.995 | Not Specified | 97 - 107 | Not Specified | [7] |
| RP-Capillary HPLC-DAD (No Internal Standard) | 4 Parabens | >0.997 | Not Specified | Not Specified | < 3.5 | [8] |
| HPLC-UV (No Internal Standard) | Methyl & Propyl Paraben | >0.9995 | 30 | ~100 | < 6.43 | [9] |
| SPME-IMS with Benzyl Paraben as Internal Standard | 4 Parabens | Not Specified | 5 - 10 | Good comparison to HPLC | < 8 | [10] |
As evidenced in the table, methods employing deuterated standards consistently demonstrate high accuracy, with recovery rates typically between 90% and 110%, and excellent precision, with relative standard deviations (RSD) often below 10%. While other methods can provide acceptable results for certain applications, they are more susceptible to matrix interferences and variability, which can compromise data quality.
Experimental Workflow and Logical Framework
To provide a clearer understanding of the application of deuterated standards, the following diagrams illustrate a typical experimental workflow for paraben quantification and the logical principle behind the enhanced accuracy and precision.
Caption: A typical experimental workflow for paraben quantification using deuterated internal standards and LC-MS/MS.
Caption: The principle of isotope dilution, where the deuterated internal standard corrects for analytical variations.
Detailed Experimental Protocol
For researchers looking to implement this methodology, the following table outlines a typical experimental protocol for the quantification of parabens in human urine using UHPLC-HRMS with deuterated standards, based on a published study.[3][4]
| Parameter | Description |
| Sample Preparation | |
| Sample Volume | 1 mL of urine |
| Internal Standards | Spike with a mixture of deuterated paraben standards. |
| Hydrolysis | Enzymatic hydrolysis to account for conjugated parabens. |
| Extraction | Ultrasound-assisted emulsification microextraction (USAEME). |
| Chromatography | |
| Instrument | Ultra-High-Performance Liquid Chromatography (UHPLC) system. |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm). |
| Mobile Phase | Gradient elution with water and methanol, both containing a small percentage of formic acid. |
| Flow Rate | 0.3 mL/min. |
| Injection Volume | 5 µL. |
| Mass Spectrometry | |
| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF). |
| Ionization Mode | Negative Electrospray Ionization (ESI-). |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan with targeted MS/MS. |
| Monitored Transitions | Specific precursor and product ions for each paraben and its deuterated internal standard. |
Conclusion
The evidence strongly supports the use of deuterated internal standards for the highly accurate and precise quantification of parabens. The principle of isotope dilution effectively compensates for matrix effects and other analytical variabilities, leading to reliable and reproducible data. For researchers, scientists, and drug development professionals, adopting methodologies that incorporate deuterated standards is a critical step towards ensuring the quality and integrity of their analytical results. While alternative methods exist, the use of deuterated standards with mass spectrometry remains the unequivocal gold standard for robust and defensible paraben quantification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Accurate analysis of parabens in human urine using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted hydrolysis of conjugated parabens in human urine and their determination by UPLC-MS/MS and UPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Determination of parabens in pharmaceutical formulations by solid-phase microextraction-ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to n-Heptyl 4-hydroxybenzoate-d4 and Other Paraben Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of parabens, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of n-Heptyl 4-hydroxybenzoate-d4 with other commonly used paraben internal standards, supported by experimental data from various analytical studies.
The Critical Role of Internal Standards in Paraben Analysis
Parabens are a class of preservatives widely used in cosmetics, pharmaceuticals, and food products. Their detection and quantification in various matrices are essential for safety assessment and regulatory compliance. The use of an internal standard (IS) is a cornerstone of robust analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variations that can occur during sample preparation, injection, and ionization, ultimately leading to more precise and accurate quantification.[1][2]
Types of Internal Standards for Paraben Analysis
There are three main categories of internal standards used for paraben analysis:
-
Deuterated Internal Standards: These are isotopically labeled compounds where one or more hydrogen atoms are replaced with deuterium (B1214612) (a stable isotope of hydrogen). Due to their near-identical chemical properties to the native analyte, they are considered the gold standard for correcting matrix effects and improving the accuracy of LC-MS methods.[1][2]
-
¹³C-Labeled Internal Standards: In these standards, one or more carbon atoms are replaced with the stable isotope ¹³C. They are also excellent internal standards and are sometimes considered superior to deuterated standards as they are less likely to exhibit chromatographic shifts.
-
Non-Isotopically Labeled (Structural Analog) Internal Standards: These are compounds that are chemically similar to the parabens but not isotopically labeled. Examples include other paraben esters (e.g., benzylparaben) or compounds with similar functional groups. While more cost-effective, they may not perfectly mimic the behavior of the target analytes.
This guide will focus on the comparison of this compound with other deuterated and ¹³C-labeled paraben internal standards.
Performance Comparison of Paraben Internal Standards
Table 1: Performance Characteristics of Deuterated Paraben Internal Standards in UPLC-MS/MS Analysis of Human Urine
| Internal Standard | Analyte | Limit of Quantification (LOQ) (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (% Recovery) |
| Methylparaben-d4 | Methylparaben | 1.0 | 1.0 - 2.3 | 1.3 - 9.6 | 93.4 - 112.4 |
| Ethylparaben-d4 | Ethylparaben | 0.5 | 1.0 - 2.3 | 1.3 - 9.6 | 93.4 - 112.4 |
| Propylparaben-d4 | Propylparaben | 0.2 | 1.0 - 2.3 | 1.3 - 9.6 | 93.4 - 112.4 |
| Butylparaben-d4 | Butylparaben | 0.5 | 1.0 - 2.3 | 1.3 - 9.6 | 93.4 - 112.4 |
Source: Adapted from a study on the quantitative analysis of parabens in human urine by LC-MS/MS. The study demonstrated good specificity, linearity (R² > 0.999), and recovery (95.7-102.0%) for the method.[1]
Table 2: Performance of ¹³C-Labeled Paraben Internal Standards
| Internal Standard | Key Performance Attribute |
| Methyl 4-hydroxybenzoate-ring-¹³C₆ | Often exhibits perfect co-elution with the native analyte, providing superior correction for matrix effects compared to some deuterated standards. |
| Ethyl 4-hydroxybenzoate-ring-¹³C₆ | Similar to the methyl analog, it is expected to have identical chromatographic behavior to the native compound. |
| n-Heptyl 4-hydroxybenzoate-ring-¹³C₆ | As a ¹³C-labeled analog of n-Heptyl paraben, it is expected to provide high accuracy in quantification due to co-elution and minimal isotopic effects.[3] |
Note: Quantitative performance data for ¹³C-labeled paraben internal standards from direct comparative studies with deuterated analogs is limited in the reviewed literature. The advantages are based on the general principles of ¹³C-labeled standards.[2]
Considerations for this compound
This compound is a valuable internal standard, particularly for the analysis of longer-chain parabens. Its chemical properties closely resemble those of native n-heptylparaben and other long-chain parabens, making it an effective tool for correcting for matrix effects and improving analytical accuracy.
Advantages:
-
Structural Similarity: As a deuterated analog, it behaves nearly identically to the native n-heptylparaben during extraction and analysis.
-
Effective for Long-Chain Parabens: Its longer alkyl chain makes it a more suitable internal standard for the quantification of other long-chain parabens (e.g., butylparaben, benzylparaben) compared to shorter-chain deuterated standards like methylparaben-d4.
Potential Considerations:
-
Chromatographic Shift: Like other deuterated standards, a slight shift in retention time compared to the native analyte can sometimes be observed. This "isotope effect" needs to be evaluated during method development.
-
Deuterium Exchange: Although generally stable, the possibility of H/D exchange under certain pH or temperature conditions should be considered, as it can impact quantification accuracy.
Experimental Protocols
Below is a generalized experimental protocol for the analysis of parabens in a cosmetic cream sample using a deuterated internal standard like this compound. This protocol is a composite based on common practices described in the literature and should be optimized for specific applications.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Weighing and Spiking: Accurately weigh approximately 0.5 g of the cosmetic cream into a polypropylene (B1209903) centrifuge tube. Spike the sample with a known amount of the this compound internal standard solution.
-
Extraction: Add 5 mL of methanol (B129727) to the tube. Vortex for 2 minutes to disperse the sample.
-
Sonication: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the parabens.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid matrix.
-
Dilution: Transfer the supernatant to a new tube and dilute with deionized water to reduce the methanol concentration to less than 10%.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the parabens and the internal standard from the cartridge with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for each paraben and the internal standard need to be optimized.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for paraben analysis.
Caption: Decision tree for internal standard selection.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable method for paraben quantification. Deuterated internal standards, such as this compound, are excellent choices for correcting matrix effects and improving the accuracy of LC-MS/MS analyses. While ¹³C-labeled standards may offer advantages in terms of co-elution, deuterated standards provide a cost-effective and highly reliable option for most applications. The choice of the specific deuterated paraben should be guided by the chain length of the target analytes. For the analysis of longer-chain parabens, a structurally similar internal standard like this compound is recommended to ensure the most accurate and precise results. Researchers should always perform thorough method validation to confirm the suitability of their chosen internal standard for the specific matrix and analytical conditions.
References
inter-laboratory comparison of paraben analysis using n-Heptyl 4-hydroxybenzoate-d4
This guide provides a comparative overview of analytical methodologies for the quantification of parabens, with a special focus on the use of isotope dilution mass spectrometry employing internal standards like n-Heptyl 4-hydroxybenzoate-d4. While a direct inter-laboratory comparison study using this specific internal standard is not publicly available, this document synthesizes data from various validated methods to offer insights into their performance. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of parabens in various matrices such as cosmetics, pharmaceuticals, and biological samples.
Data Presentation: Performance of Analytical Methods for Paraben Analysis
The following tables summarize the performance characteristics of different analytical techniques used for paraben quantification. Isotope dilution mass spectrometry, which utilizes isotopically labeled internal standards like this compound, is highlighted for its high precision and accuracy.
Table 1: Comparison of Different Analytical Methods for Paraben Analysis
| Method | Analytes | Sample Matrix | Linearity (R²) | LOD/LOQ | Recovery (%) | Reference |
| HPLC-UV | Methyl-, Propylparaben | Pharmaceutical Preparations | > 0.9995 | N/A | N/A | [1] |
| RP-capillary HPLC-DAD | Methyl-, Ethyl-, Propyl-, Butylparaben | Cosmetics/Personal Care | > 0.997 | N/A | N/A | [2] |
| LC-MS/MS | Multiple Preservatives | Cosmetics/Personal Care | N/A | LOD: 0.91-4.19 µg/mL; LOQ: 3.03-14.00 µg/mL | N/A | [3] |
| GC-MS | Methyl-, Ethyl-, Propyl-, Butyl-, Benzylparaben, Triclosan (B1682465), Methyl triclosan | Indoor House Dust | N/A | MDL: 6.5-10 ng/g | 74-92 | [4] |
LOD: Limit of Detection, LOQ: Limit of Quantification, MDL: Method Detection Limit, N/A: Not Available
Table 2: Performance of Isotope-Dilution UHPLC-HRMS for Paraben Analysis in Human Urine
| Analyte | Linearity (R²) | LOQ (ng/mL) | Repeatability (RSD %) | Reproducibility (RSD %) | Trueness (Recovery %) |
| Methylparaben | > 0.99 | 0.3 - 0.6 | 1 - 8 | 1 - 8 | 93 - 107 |
| Ethylparaben | > 0.99 | 0.3 - 0.6 | 1 - 8 | 1 - 8 | 93 - 107 |
| Propylparaben | > 0.99 | 0.3 - 0.6 | 1 - 8 | 1 - 8 | 93 - 107 |
| Isopropylparaben | > 0.99 | 0.3 - 0.6 | 1 - 8 | 1 - 8 | 93 - 107 |
| Butylparaben | > 0.99 | 0.3 - 0.6 | 1 - 8 | 1 - 8 | 93 - 107 |
| Isobutylparaben | > 0.99 | 0.3 - 0.6 | 1 - 8 | 1 - 8 | 93 - 107 |
| Pentylparaben | > 0.99 | 0.3 - 0.6 | 1 - 8 | 1 - 8 | 93 - 107 |
| Hexylparaben | > 0.99 | 0.3 - 0.6 | 1 - 8 | 1 - 8 | 93 - 107 |
| Benzylparaben | > 0.99 | 0.3 - 0.6 | 1 - 8 | 1 - 8 | 93 - 107 |
Data synthesized from a study utilizing labeled analogues for isotope-dilution analysis[5][6].
Experimental Protocols
A detailed methodology for the analysis of parabens using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) is provided below as a representative advanced protocol.
1. Sample Preparation (Ultrasound-Assisted Emulsification Microextraction)
-
A urine sample is fortified with a solution of isotopically labeled internal standards, including analogues for each paraben being analyzed.
-
The sample undergoes ultrasound-assisted emulsification microextraction to isolate the analytes.
-
The resulting extract is directly injected into the UHPLC-HRMS system for analysis.[5][6]
2. Liquid Chromatography
-
System: Ultrahigh-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18) is used for the separation of parabens.
-
Mobile Phase: A gradient of two or more solvents, such as water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol, is typically employed.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A small volume of the prepared sample extract is injected.
3. Mass Spectrometry
-
System: A high-resolution mass spectrometer, such as a hybrid quadrupole time-of-flight (QTOF-MS), is used for detection.[5][6]
-
Ionization: Negative electrospray ionization (ESI-) is commonly used for the analysis of parabens.[5][6]
-
Acquisition Mode: Data is acquired in the multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity.[5][6]
-
Quantification: The concentration of each paraben is determined by measuring the peak area ratio of the native analyte to its corresponding isotopically labeled internal standard in both the samples and calibration standards. This isotope-dilution approach corrects for matrix effects and variations during sample preparation and analysis.[5][6]
Visualizations
The following diagrams illustrate the experimental workflow and the principle of isotope dilution for paraben analysis.
Caption: Experimental workflow for paraben analysis using an internal standard.
Caption: Principle of quantification by isotope dilution mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. isotope.com [isotope.com]
- 3. ovid.com [ovid.com]
- 4. Simultaneous quantitation of parabens, triclosan, and methyl triclosan in indoor house dust using solid phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accurate analysis of parabens in human urine using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Heptylparaben Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals requiring highly accurate and sensitive quantification of heptylparaben, isotope dilution mass spectrometry stands as a gold-standard technique. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for heptylparaben using this method, alongside alternative analytical approaches. Detailed experimental protocols and a visual representation of the isotope dilution workflow are also presented to support methodological implementation.
Data Presentation: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The following table summarizes the reported LOD and LOQ values for parabens, including heptylparaben and its shorter-chain analogs, across various analytical techniques. Isotope dilution mass spectrometry consistently demonstrates superior sensitivity.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Parabens (general) | Isotope Dilution-UHPLC-HRMS | Human Urine | Not explicitly stated | 0.3 - 0.6 ng/mL [1][2][3] |
| Parabens (general) | Isotope Dilution-HPLC-MS/MS | Human Urine | < 0.2 ng/mL | Not explicitly stated |
| Parabens (general) | Isotope Dilution-UPLC-MS/MS | Artificial Urine | 0.1 ng/mL | 0.3 ng/mL [4] |
| Methyl, Ethyl, Propyl, Butyl Paraben | UHPLC-DAD | Cosmetic Products | 0.001 - 0.002 µg/mL | Not explicitly stated |
| Methyl, Ethyl, Propyl, Butyl Paraben | HPLC-UV | Meat Products | Not explicitly stated | 40 ppm (equivalent to 40 µg/g) |
| Various Parabens | UHPLC-MS/MS | Dairy Products | 1 - 20 ng/kg | Not explicitly stated |
Experimental Workflow: Isotope Dilution Method
The following diagram illustrates the typical experimental workflow for the quantification of heptylparaben using isotope dilution mass spectrometry.
Experimental Protocol: Heptylparaben Quantification by Isotope Dilution LC-MS/MS
This protocol provides a detailed methodology for the analysis of heptylparaben in a given matrix using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Heptylparaben analytical standard
-
Isotopically labeled heptylparaben internal standard (e.g., heptylparaben-¹³C₆ or heptylparaben-d₄)
-
High-purity solvents (e.g., methanol (B129727), acetonitrile, water; LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or QuEChERS kits appropriate for the sample matrix
2. Sample Preparation
-
Sample Collection and Homogenization: Collect a representative sample and homogenize if necessary.
-
Internal Standard Spiking: Accurately weigh or measure a known amount of the sample. Spike the sample with a known concentration of the isotopically labeled heptylparaben internal standard. The amount of internal standard should be chosen to be in the mid-range of the expected analyte concentration.
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the spiked sample onto the cartridge. Wash the cartridge to remove interferences. Elute the heptylparaben and the internal standard with an appropriate solvent.
-
Liquid-Liquid Extraction (LLE): Add an immiscible extraction solvent to the spiked sample. Vortex or shake vigorously to ensure thorough mixing. Allow the layers to separate and collect the organic layer containing the analytes. Repeat the extraction for exhaustive recovery.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Add the appropriate QuEChERS salts to the sample in a centrifuge tube. Shake vigorously and centrifuge. Collect an aliquot of the supernatant for analysis.
-
-
Concentration and Reconstitution: Evaporate the collected extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium acetate, is common.
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: Typically 1-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for parabens.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both native heptylparaben and the isotopically labeled internal standard to ensure accurate identification and quantification. The transitions should be optimized for maximum sensitivity.
-
4. Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of native heptylparaben and a constant concentration of the isotopically labeled internal standard.
-
Quantification: Calculate the peak area ratio of the native heptylparaben to the isotopically labeled internal standard for both the samples and the calibration standards. Construct a calibration curve by plotting the peak area ratios against the concentration of the native heptylparaben. Determine the concentration of heptylparaben in the samples by interpolating their peak area ratios on the calibration curve. The use of an isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for matrix effects during ionization, leading to highly accurate and precise results.
References
Performance Analysis of n-Heptyl 4-hydroxybenzoate-d4 Calibration Curves in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Linearity and Range
In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the precision and reliability of quantitative data are paramount. The use of stable isotope-labeled internal standards, such as n-Heptyl 4-hydroxybenzoate-d4, is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides a comparative analysis of the expected linearity and range for calibration curves utilizing this compound, supported by representative experimental data from analogous compounds and established bioanalytical method validation principles.
Comparative Linearity and Range of Paraben Calibration Curves
While specific linearity and range data for this compound are not extensively published, performance can be reliably inferred from data on other parabens commonly analyzed using LC-MS with deuterated internal standards. The following table summarizes typical calibration curve parameters observed in the analysis of various parabens in biological matrices. This data serves as a benchmark for establishing and evaluating the performance of methods employing this compound.
| Analyte | Internal Standard | Matrix | Calibration Range (ng/mL) | Linearity (R²) | Analytical Method |
| Methyl Paraben | Methyl Paraben-d4 | Human Urine | 1.0 - 500 | > 0.999 | LC-MS/MS |
| Ethyl Paraben | Ethyl Paraben-d4 | Human Urine | 0.5 - 250 | > 0.999 | LC-MS/MS |
| Propyl Paraben | Propyl Paraben-d4 | Human Urine | 0.2 - 250 | > 0.999 | LC-MS/MS |
| Butyl Paraben | Butyl Paraben-d4 | Human Urine | 0.5 - 250 | > 0.999 | LC-MS/MS |
| Various Parabens | - | Cosmetics | 0.1 - 100 ppm | > 0.99 | LC-MS/MS |
| Methyl, Ethyl, Propyl Parabens | - | Sunscreen | 10 - 200 µg/mL | > 0.998 | HPLC |
This table presents representative data from various studies and should be used as a general guideline. Actual performance may vary based on the specific matrix, instrumentation, and experimental conditions.
The consistent achievement of linearity with a coefficient of determination (R²) greater than 0.99 demonstrates the suitability of using a deuterated internal standard for accurate quantification over a wide concentration range. For this compound, a similar performance is expected due to its structural similarity to the analyte, which ensures it effectively compensates for variations in sample preparation and instrument response.[1][2]
Experimental Protocol for Calibration Curve Generation
The following is a detailed methodology for establishing a calibration curve for the quantification of n-Heptyl 4-hydroxybenzoate (B8730719) using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of n-Heptyl 4-hydroxybenzoate in 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same organic solvent.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL). Prepare a working internal standard solution at a constant concentration (e.g., 100 ng/mL).
2. Preparation of Calibration Standards:
-
To a set of blank biological matrix samples (e.g., plasma, urine), spike appropriate volumes of the analyte working solutions to achieve a minimum of six to eight non-zero concentration levels.
-
Add a constant volume of the working internal standard solution to each calibration standard and a blank sample (to serve as a zero point).
3. Sample Preparation (e.g., Protein Precipitation):
-
To 100 µL of each calibration standard, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for parabens.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.
-
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each calibration standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and coefficient of determination (R²).
Workflow for Calibration Curve Establishment
The following diagram illustrates the logical workflow for establishing a valid calibration curve in a bioanalytical method.
Caption: Logical workflow for establishing a bioanalytical calibration curve.
The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects and ensuring the accuracy and precision of the bioanalytical method.[2] The experimental protocol and workflow provided, along with the comparative data, offer a comprehensive guide for researchers to develop and validate robust quantitative assays for n-Heptyl 4-hydroxybenzoate and other related compounds.
References
Assessing the Performance of n-Heptyl 4-hydroxybenzoate-d4 in Diverse Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results in chromatographic analysis. This guide provides a comprehensive assessment of the performance of n-Heptyl 4-hydroxybenzoate-d4, a deuterated analog of n-Heptyl 4-hydroxybenzoate, as an internal standard in various analytical matrices. While specific performance data for this compound is not extensively published, this guide draws upon established methodologies and performance data from closely related deuterated parabens used in similar applications. The data presented here serves as a strong proxy for the expected performance of this compound.
Comparative Performance Analysis
The use of a deuterated internal standard like this compound is a widely accepted practice in analytical chemistry, particularly for mass spectrometry-based methods, to correct for analyte loss during sample preparation and for variations in instrument response.[1][2] The structural similarity and identical physicochemical properties of a deuterated standard to its non-deuterated counterpart ensure that it behaves similarly during extraction and chromatographic separation, while its mass difference allows for distinct detection.
The following tables summarize typical performance data achieved in the analysis of parabens using deuterated internal standards in various matrices. This data is representative of the performance that can be expected when using this compound as an internal standard for the quantification of n-Heptyl 4-hydroxybenzoate.
Table 1: Representative Performance of Deuterated Paraben Internal Standards in Human Urine
| Parameter | Performance Metric |
| Linearity (r²) | >0.995 |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/L |
| Intraday Precision (%RSD) | 0.9 - 14.5% |
| Interday Precision (%RSD) | < 15% |
| Accuracy (Relative Recovery) | 95 - 132% |
Data synthesized from a study on the determination of eight parabens in human urine using deuterated internal standards and UPLC-MS/MS.[3]
Table 2: Representative Performance of Deuterated Paraben Internal Standards in Personal Care Products
| Parameter | Performance Metric |
| Linearity (r²) | >0.995 |
| Recovery | 97 - 107% |
| Extraction Efficiency | >97% |
Data synthesized from a study on the rapid determination of parabens in personal care products by stable isotope GC-MS/MS.[4]
Table 3: Representative Performance of Deuterated Paraben Internal Standards in Rat Plasma
| Parameter | Performance Metric |
| Linearity (ng/mL) | 2.00 - 200 |
| Intraday Precision (%CV) | < 4.4% |
| Interday Precision (%CV) | < 5.3% |
| Accuracy (% of nominal) | ±5.7% |
Data synthesized from a study on the bioanalysis of propylparaben (B1679720) and its metabolites in rat plasma using d4-propylparaben as an internal standard.[5]
Head-to-Head with Alternatives
The primary alternative to using a deuterated internal standard is to use a structurally similar, but not identical, molecule. While this approach can be more cost-effective, it has significant drawbacks. Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies in the mass spectrometer, leading to less accurate correction and potentially biased results.
Advantages of this compound over non-deuterated alternatives:
-
Co-elution: this compound will co-elute with the non-deuterated analyte, ensuring that both are subjected to the same matrix effects at the same time.
-
Similar Extraction Recovery: Due to their identical chemical properties, the deuterated and non-deuterated compounds will have nearly identical recoveries during sample preparation.
-
Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method by effectively compensating for variations in the analytical process.[1]
Detailed Experimental Protocols
The following are generalized experimental protocols for the analysis of parabens in different matrices using a deuterated internal standard like this compound.
Analysis in Human Urine
-
Sample Preparation:
-
To 200 µL of urine, add a solution of deuterated internal standards (including this compound).
-
Perform enzymatic hydrolysis to deconjugate the paraben metabolites.
-
Employ an extraction-free cleanup step.
-
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for both the analyte and the deuterated internal standard.
-
Analysis in Personal Care Products
-
Sample Preparation:
-
Weigh a portion of the homogenized sample.
-
Add a solution of deuterated internal standards.
-
Extract the parabens with a suitable organic solvent like methanol.
-
Vortex, sonicate, and centrifuge the sample.
-
Filter the supernatant before analysis.
-
-
GC-MS/MS Analysis:
-
Chromatography: Use a suitable capillary column for gas chromatography.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with selected reaction monitoring (SRM).
-
Analysis in Biological Plasma
-
Sample Preparation:
-
To a plasma aliquot, add the deuterated internal standard solution.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a reversed-phase C18 column with a gradient elution of water and an organic solvent.
-
Mass Spectrometry: Use ESI- in MRM mode to monitor the transitions for the analyte and the internal standard.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Ultrasound-assisted hydrolysis of conjugated parabens in human urine and their determination by UPLC-MS/MS and UPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Cross-Validation of Bioanalytical Methods With and Without Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data reliability. This guide provides an objective comparison of analytical methods employing a deuterated internal standard versus those without, supported by experimental data and detailed methodologies. This comparison will illuminate the advantages of using stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary approaches involve using a deuterated internal standard, which is chemically identical to the analyte with some hydrogen atoms replaced by deuterium, or a method without such a standard, often relying on a structural analogue or external calibration.[1][2]
Performance Comparison: Deuterated vs. No Internal Standard
The scientific consensus firmly supports the use of stable isotope-labeled internal standards (SIL-IS), like deuterated standards, for achieving superior assay performance.[1][3][4] Their near-identical chemical and physical properties to the analyte allow them to effectively track and compensate for analytical variabilities, a capability that methods without a deuterated IS or those using structural analogues often lack.[5]
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.[2][5] Matrix effects, caused by other components in a biological sample, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to erroneous quantification. A deuterated IS experiences these effects to the same degree as the analyte, allowing for accurate correction.
| Performance Parameter | Method with Deuterated Internal Standard | Method without Deuterated Internal Standard (or with Structural Analogue) |
| Accuracy | High: The ratio of the analyte to the internal standard remains constant, providing a highly accurate measurement.[4][6] | Variable: Prone to inaccuracies due to uncompensated matrix effects and differing extraction recoveries.[2][6] |
| Precision | High: Significant improvement in precision (lower variance) due to effective correction for variability.[4] | Lower: Subject to higher variability in sample preparation and instrument response. |
| Matrix Effect Compensation | Excellent: Co-elution with the analyte ensures that both are affected similarly by matrix components.[1][5] | Poor to Moderate: Structural analogues may have different retention times and ionization efficiencies, leading to inadequate compensation.[2] |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions.[2] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[2] |
| Regulatory Acceptance | Widely accepted and often required by regulatory bodies like the FDA and EMA for bioanalytical validation.[7] | May require more extensive validation to demonstrate robustness and may face greater scrutiny.[8] |
Experimental Protocols
To objectively compare the performance of a method with a deuterated internal standard to one without, a thorough validation experiment should be conducted. Below are detailed methodologies for key experiments.
Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated internal standard to compensate for matrix effects compared to a method without an internal standard or with a structural analogue.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated IS in an appropriate solvent.
-
Preparation of Sample Sets:
-
Set 1 (Analyte in Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standard in Neat Solution): Prepare a solution of the deuterated IS in the reconstitution solvent at the concentration to be used in the final assay.
-
Set 4 (Internal Standard in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS at the same concentration as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix to the peak area in the absence of matrix.[1]
-
MF (Analyte) = Peak Area (Set 2) / Peak Area (Set 1)
-
MF (IS) = Peak Area (Set 4) / Peak Area (Set 3)
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
For a method without an internal standard, only the analyte MF is considered. The variability of the MF across the different matrix sources indicates the extent of the matrix effect. With a deuterated IS, the IS-Normalized MF should be close to 1, with low variability, demonstrating effective compensation.
Selectivity and Specificity
Objective: To ensure that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.
Methodology: Analyze at least six different sources of the blank biological matrix.[5] Each blank sample should be tested for interferences at the retention time of the analyte and the deuterated internal standard. The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[5]
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in a single analytical run (for intra-run precision) and on different days (for inter-run precision).
-
The accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).
-
The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).
When comparing methods, the one employing a deuterated internal standard is expected to demonstrate superior accuracy and precision.[6]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods with and without a deuterated internal standard.
Caption: Workflow for cross-validating methods with and without a deuterated IS.
Conclusion
The use of deuterated internal standards in the validation of analytical methods provides a robust and reliable approach to quantitative bioanalysis.[5] Their ability to mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to superior accuracy and precision compared to methods that do not employ a stable isotope-labeled internal standard.[5][6] While the initial cost of a deuterated standard may be higher, the enhanced data quality, reduced need for sample reanalysis, and increased confidence in analytical results provide a significant return on investment, making it the gold standard in regulated bioanalysis.
References
A Comparative Guide to Uncertainty in Paraben Measurement Using n-Heptyl 4-hydroxybenzoate-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical measurements are paramount. In the analysis of parabens, a class of preservatives widely used in pharmaceuticals and personal care products, the choice of an appropriate internal standard is critical for achieving high-quality data. This guide provides a comprehensive comparison of the use of n-Heptyl 4-hydroxybenzoate-d4 as a deuterated internal standard in the measurement of parabens, with a focus on its impact on the overall uncertainty of the measurement.
The use of stable isotope-labeled internal standards, such as deuterated compounds, is considered the gold standard in quantitative mass spectrometry. These standards exhibit nearly identical chemical and physical properties to the analytes of interest, allowing them to effectively compensate for variations throughout the analytical process, including sample preparation, chromatography, and ionization.
Performance Comparison of Internal Standards
The selection of an internal standard significantly influences the accuracy and precision of the analytical method. While structural analogs can be used, deuterated internal standards like this compound offer distinct advantages.
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., another paraben) |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution and compensation for matrix effects at the point of elution. | May have different retention times, leading to differential matrix effects and potentially biased results. |
| Ionization Efficiency | Experiences the same ionization suppression or enhancement as the analyte, providing accurate correction. | Ionization efficiency can be different from the analyte, leading to inaccurate quantification. |
| Extraction Recovery | Mimics the extraction behavior of the analyte, correcting for losses during sample preparation. | Extraction recovery may differ, introducing a systematic error. |
| Overall Uncertainty | Generally leads to a lower overall measurement uncertainty due to more effective correction of systematic and random errors. | Can contribute to a higher measurement uncertainty due to less effective compensation for variability. |
Experimental Protocol for Paraben Quantification and Uncertainty Estimation
This section outlines a typical experimental workflow for the quantification of parabens in a sample matrix (e.g., a cosmetic cream) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard, followed by the estimation of the measurement uncertainty.
Materials and Reagents
-
Analytes: Methylparaben, Ethylparaben, Propylparaben, Butylparaben, etc.
-
Internal Standard: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Sample Matrix: Blank cosmetic cream or relevant matrix.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
Sample Preparation
-
Weighing: Accurately weigh approximately 100 mg of the cosmetic cream sample into a centrifuge tube.
-
Spiking: Add a known amount of the this compound internal standard solution.
-
Extraction: Add 1 mL of acetonitrile, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Dilution: Transfer the supernatant to a new tube and dilute with water/methanol (1:1 v/v) as needed.
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A suitable gradient to separate the parabens.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ions, collision energy, and other MS parameters for each paraben and the internal standard.
Uncertainty Budget Estimation
The uncertainty of the measurement is estimated using a "bottom-up" approach, where individual sources of uncertainty are identified, quantified, and combined.
-
Purity of the standards: Uncertainty in the stated purity of the paraben standards and the this compound internal standard.
-
Preparation of stock and working solutions: Uncertainty associated with weighing and dilution steps.
-
Calibration curve: Uncertainty arising from the regression analysis of the calibration data.
-
Repeatability: Random variation in the measurement process, assessed by replicate measurements.
-
Instrumental precision: Variability of the LC-MS/MS system.
-
Matrix effects: Variation in ionization efficiency due to co-eluting matrix components. The use of a deuterated internal standard significantly minimizes this, but residual uncertainty may remain.
Uncertainty Budget for Paraben Measurement
The following table provides an illustrative example of an uncertainty budget for the measurement of a paraben at a concentration of 100 µg/kg. The values presented are typical estimates and should be determined experimentally for a specific method and laboratory.
| Source of Uncertainty | Value | Standard Uncertainty (u) | Relative Standard Uncertainty (u_rel) (%) |
| Purity of Analyte Standard | 99.5 ± 0.5% | 0.29% | 0.29 |
| Purity of Internal Standard (this compound) | 98.0 ± 1.0% | 0.58% | 0.58 |
| Mass of Analyte Standard | 10.0 ± 0.02 mg | 0.01 mg | 0.10 |
| Volume of Stock Solution | 10.0 ± 0.02 mL | 0.01 mL | 0.10 |
| Dilutions | - | - | 0.20 |
| Calibration Curve Fit | - | - | 1.50 |
| Repeatability (n=6) | RSD = 2.5% | 2.5% | 2.50 |
| Instrumental Precision | RSD = 1.0% | 1.0% | 1.00 |
| Combined Standard Uncertainty (u_c) | 3.13 | ||
| Expanded Uncertainty (U = u_c * k, where k=2) | 6.26 |
Note: The combined standard uncertainty is calculated as the square root of the sum of the squares of the individual relative standard uncertainties. The expanded uncertainty provides a 95% confidence interval.
Visualizing the Workflow and Uncertainty
Experimental Workflow
The following diagram illustrates the key steps in the analytical procedure for paraben quantification.
Caption: Experimental workflow for paraben analysis.
Sources of Measurement Uncertainty
The "fishbone" or Ishikawa diagram below illustrates the various sources contributing to the overall measurement uncertainty.
Caption: Sources of uncertainty in paraben measurement.
A Comparative Guide to GC-MS and LC-MS for Paraben Analysis Using Deuterated Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of parabens in various matrices is crucial due to their widespread use as preservatives and potential endocrine-disrupting effects. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for paraben analysis, with a specific focus on the use of deuterated internal standards for robust quantification.
Introduction to Paraben Analysis
Parabens are a class of p-hydroxybenzoic acid esters widely used in cosmetics, pharmaceuticals, and food products.[1][2] Their detection and quantification are essential for regulatory compliance and safety assessment. Both GC-MS and LC-MS are well-established techniques for this purpose, each with its own set of advantages and disadvantages. The use of deuterated internal standards, which are chemically identical to the target analytes but have a higher mass, is a critical component of a robust analytical method, as they can compensate for variations in sample preparation and matrix effects.[1][3]
Experimental Workflows
The general workflow for paraben analysis using either GC-MS or LC-MS with deuterated standards involves several key steps, from sample preparation to data analysis.
Caption: General workflow for paraben analysis.
Quantitative Data Comparison
The performance of GC-MS and LC-MS for paraben analysis can be objectively compared based on key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity (R²), and recovery. The following tables summarize these parameters from various studies.
Table 1: GC-MS Quantitative Performance for Paraben Analysis
| Parameter | Methylparaben | Ethylparaben | Propylparaben | Butylparaben | Benzylparaben | Reference |
| LOD (ng/g) | 6.5 | 7.2 | 8.1 | 9.5 | 10 | [4] |
| LOQ (ng/mL) | - | - | - | - | - | |
| Linearity (R²) | >0.995 | >0.995 | >0.995 | >0.995 | - | [3] |
| Recovery (%) | 97-107 | 97-107 | 97-107 | 97-107 | - | [3] |
Table 2: LC-MS/MS Quantitative Performance for Paraben Analysis
| Parameter | Methylparaben | Ethylparaben | Propylparaben | Butylparaben | Benzylparaben | Reference |
| LOD (µg/mL) | 0.91-4.19 (for a mix of 5 parabens) | [5] | ||||
| LOQ (µg/L) | 0.1 | 0.1 | 0.1 | 0.2 | 0.5 | [1] |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 | [5] |
| Recovery (%) | 95-132 (relative recovery for a mix of 8 parabens) | [1] |
Detailed Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for both GC-MS and LC-MS/MS.
GC-MS Protocol for Paraben Analysis in Personal Care Products
This protocol is based on a method that does not require derivatization, simplifying the sample preparation process.[3]
-
Sample Preparation:
-
Weigh 0.1 g of the personal care product into a centrifuge tube.
-
Add a known amount of deuterated internal standard solution.
-
Add 5 mL of methanol.
-
Vortex for 1 minute, followed by sonication for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter into a GC vial.
-
-
GC-MS/MS Parameters:
-
Gas Chromatograph: Agilent 7890A GC system.
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm).
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 80°C (hold 1 min), ramp to 200°C at 20°C/min, then to 300°C at 30°C/min (hold 2 min).
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each paraben and its deuterated standard are monitored.
-
LC-MS/MS Protocol for Paraben Analysis in Urine
This protocol is adapted for the analysis of parabens in biological matrices like urine.[1]
-
Sample Preparation:
-
Take 200 µL of urine sample in a microcentrifuge tube.
-
Add a known amount of deuterated internal standard solution.
-
For conjugated parabens, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) can be included.
-
Add 500 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an LC vial.
-
-
UPLC-MS/MS Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC system.
-
Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-programmed gradient is used to separate the parabens.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each paraben and its deuterated internal standard.
-
Method Comparison and Recommendations
The choice between GC-MS and LC-MS for paraben analysis depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
Caption: Comparison of GC-MS and LC-MS.
-
GC-MS is a robust and reliable technique, particularly for the analysis of volatile and semi-volatile compounds. While some older methods required derivatization to increase the volatility of parabens, modern GC-MS methods can often analyze them directly.[2][3] GC-MS can provide excellent chromatographic resolution, which is beneficial for complex matrices.
-
LC-MS , especially when coupled with tandem mass spectrometry (MS/MS), generally offers superior sensitivity and specificity for paraben analysis.[1] It is particularly well-suited for the analysis of polar and non-volatile compounds, and the direct injection of liquid samples simplifies sample preparation. The high sensitivity of LC-MS/MS makes it ideal for trace-level quantification in biological and environmental samples. However, matrix effects, such as ion suppression or enhancement, can be a significant challenge in LC-MS and must be carefully addressed, often through the use of deuterated internal standards.
Recommendation: For routine analysis of parabens in cosmetic formulations where concentrations are relatively high, a validated GC-MS method can be a cost-effective and reliable choice. For applications requiring the highest sensitivity, such as biomonitoring of paraben exposure through the analysis of urine or blood, or the detection of trace levels in environmental samples, LC-MS/MS is the recommended technique. The use of deuterated internal standards is strongly advised for both techniques to ensure the highest accuracy and precision.
References
- 1. Ultrasound-assisted hydrolysis of conjugated parabens in human urine and their determination by UPLC-MS/MS and UPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjstonline.com [rjstonline.com]
- 3. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of parabens, triclosan, and methyl triclosan in indoor house dust using solid phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of n-Heptyl 4-hydroxybenzoate-d4: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat n-Heptyl 4-hydroxybenzoate-d4 as a hazardous chemical waste. This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. While this compound is a deuterated form of n-Heptyl 4-hydroxybenzoate, its chemical properties and associated hazards are considered equivalent for disposal purposes. The non-deuterated form is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3]
Hazard Identification and Classification
Before disposal, it's crucial to understand the hazard profile of n-Heptyl 4-hydroxybenzoate. This information dictates the necessary safety precautions and the appropriate disposal route.
| Hazard Classification | Description | Primary Precautionary Measures |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Wear protective gloves and clothing. Wash hands and any exposed skin thoroughly after handling.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2][3] | Wear eye and face protection.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][3] | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1] |
This data is based on the non-deuterated form, n-Heptyl 4-hydroxybenzoate, and should be applied to the deuterated form as a safety precaution.
Experimental Workflow for Safe Disposal
The following workflow outlines the necessary steps from the point of waste generation to final disposal. Adherence to this process minimizes risks and ensures regulatory compliance.
References
Personal protective equipment for handling n-Heptyl 4-hydroxybenzoate-d4
This guide provides crucial safety protocols and logistical information for the handling and disposal of n-Heptyl 4-hydroxybenzoate-d4, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are based on established safety data for similar compounds and are intended to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
n-Heptyl 4-hydroxybenzoate (B8730719) is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with side-shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant Gloves | Impervious gloves are recommended to prevent skin contact. |
| Protective Clothing | Lab coat or coveralls to prevent skin exposure.[1] | |
| Respiratory Protection | Air-purifying Respirator | Required when ventilation is inadequate or when handling large quantities that may generate dust. |
| Footwear | Closed-toe Shoes | Required for general laboratory safety. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2] Do not breathe dust.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1]
-
Spills: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Ensure adequate ventilation during cleanup.
Storage Protocol:
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[1][2]
-
Store away from strong oxidizing agents.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[1] It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Disposal Steps:
-
Waste Identification: Classify the waste as hazardous chemical waste.
-
Containerization: Use a designated, properly labeled, and sealed container for the waste material.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[1]
Emergency Procedures
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1][2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
